4-Methyl-1-naphthol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylnaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUDUDXOEGHEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145042 | |
| Record name | 4-Methyl-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10240-08-1 | |
| Record name | 4-Methyl-1-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10240-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010240081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methyl-1-naphthol: A Technical Guide for Researchers
An In-depth Whitepaper on the Synthesis, Properties, and Potential Biological Activity of 4-Methyl-1-naphthol for Drug Discovery and Development Professionals.
Introduction
This compound, a derivative of the polycyclic aromatic hydrocarbon naphthalene, belongs to the naphthol class of compounds. Naphthols, which are hydroxylated naphthalenes, serve as crucial intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[1] The strategic placement of a methyl group on the naphthalene ring at the 4-position influences its physicochemical properties and potential biological activity. The naphthalene scaffold is a prominent feature in numerous FDA-approved drugs, highlighting its importance as a pharmacophore in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, tailored for researchers in drug development.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10240-08-1 | [3][4] |
| Molecular Formula | C₁₁H₁₀O | [4][5] |
| Molecular Weight | 158.20 g/mol | [4] |
| Appearance | Near colourless oily crystals which darken on storage | [2] |
| Solubility | Soluble in ethanol, ether, benzene, chloroform, and alkali solutions; slightly soluble in water. | [6] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited. The following tables summarize available mass spectrometry data and predicted NMR and IR characteristics based on its chemical structure.
Table 2: Mass Spectrometry Data for this compound
| m/z Value | Interpretation | Source(s) |
| 158 | Molecular ion [M]⁺ | [4] |
| 157 | [M-H]⁺ fragment | [4] |
| 115 | Fragment | [4] |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: The following are predicted values as experimental data were not found in the reviewed literature. Actual experimental values may vary.
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| OH | ~5.0 (broad s) | C1 (C-OH) | ~150 |
| H2 | ~7.0 | C2 | ~110 |
| H3 | ~7.3 | C3 | ~126 |
| CH₃ | ~2.5 (s) | C4 (C-CH₃) | ~129 |
| H5 | ~8.0 | C4a | ~125 |
| H6 | ~7.4 | C5 | ~122 |
| H7 | ~7.5 | C6 | ~126 |
| H8 | ~8.1 | C7 | ~125 |
| C8 | ~126 | ||
| C8a | ~134 | ||
| CH₃ | ~19 |
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretching | 3200-3600 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium |
| C-H (Methyl) | Stretching | 2850-2960 | Medium |
| C=C (Aromatic) | Stretching | 1500-1600 | Medium-Strong |
| C-O | Stretching | 1200-1260 | Strong |
| O-H | Bending | 1330-1420 | Medium |
Synthesis and Reactivity
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound involves the demethylation of 4-Methyl-1-methoxynaphthalene.[2]
Materials:
-
4-Methyl-1-methoxynaphthalene (145 g)
-
Pyridine hydrochloride (250 g)
-
Dilute hydrochloric acid
-
Ether
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether (b.p. 60°-80° C)
Procedure:
-
Combine 4-Methyl-1-methoxynaphthalene and pyridine hydrochloride in a suitable reaction vessel.
-
Heat the mixture at 200°C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Treat the cooled mixture with dilute hydrochloric acid.
-
Extract the product into ether.
-
Dry the ether extract over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the ether solvent under reduced pressure, yielding a black oil.
-
Extract the oil with four 100 cm³ portions of petroleum ether (b.p. 60°-80° C).
-
Combine the petroleum ether extracts and remove the solvent to yield this compound as near-colorless oily crystals.
Synthesis Workflow for this compound
Reactivity
The reactivity of this compound is largely dictated by the electron-rich naphthalene ring and the hydroxyl group. Similar to its parent compound, 1-naphthol, it is susceptible to oxidation. The 4-position, being occupied by a methyl group, means that electrophilic substitution reactions that typically occur at this position in 1-naphthol will be directed elsewhere.[7] A critical aspect of its reactivity, particularly in a biological context, is its potential metabolic oxidation to form quinone species.[8]
Biological Activity and Potential Applications
While no specific studies detailing the biological activities of this compound were identified, the broader class of naphthol and naphthalene derivatives has been extensively investigated for various pharmacological effects, including antimicrobial, antioxidant, and anticancer properties.[9][10][11]
Proposed Mechanism of Action: Cytotoxicity via Metabolic Activation
The toxicity of naphthalene and 1-naphthol in biological systems is often attributed to their metabolic activation by cytochrome P450 enzymes.[8][12] This process can lead to the formation of highly reactive intermediates, such as epoxides and naphthoquinones. These quinones are electrophilic and can induce cellular damage through two primary mechanisms:
-
Redox Cycling: Naphthoquinones can undergo redox cycling, a process that generates reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and damage to DNA and proteins.
-
Glutathione Depletion: The electrophilic nature of naphthoquinones makes them susceptible to nucleophilic attack by glutathione (GSH), a key intracellular antioxidant. This leads to the depletion of cellular GSH stores, rendering the cell more vulnerable to oxidative damage.[8]
It is plausible that this compound undergoes a similar metabolic fate, being oxidized to 4-methyl-1,2-naphthoquinone or other reactive quinone species. This proposed pathway is a strong candidate for explaining potential cytotoxicity and genotoxicity.
Proposed Cytotoxicity Pathway of this compound
Experimental Protocols for Biological Assays
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general method to assess the cytotoxic effects of this compound against a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank), and cells with medium containing 0.5% DMSO (vehicle control).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro Antioxidant Activity using DPPH Radical Scavenging Assay
This protocol assesses the free radical scavenging ability of this compound.[13][14]
Materials:
-
This compound
-
Methanol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
96-well plate
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for ascorbic acid.
-
Assay: In a 96-well plate, add 100 µL of each sample dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. Plot the scavenging percentage against the concentration to determine the EC₅₀ value.
Conclusion
This compound is a naphthalene derivative with well-defined chemical properties but limited characterization in the biological and spectroscopic literature. Its synthesis is achievable through standard organic chemistry methods. Based on the known reactivity and metabolic pathways of related naphthols, it is hypothesized that this compound may exert biological effects, such as cytotoxicity, through metabolic activation to reactive quinone species. This proposed mechanism offers a clear direction for future research. The provided experimental protocols for synthesis and biological evaluation serve as a foundation for scientists and drug development professionals to further investigate the potential of this compound as a lead compound or a valuable chemical intermediate in medicinal chemistry. Further studies are warranted to isolate and characterize this compound fully, obtain detailed spectroscopic data, and validate its proposed biological activities.
References
- 1. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. This compound | 10240-08-1 [chemicalbook.com]
- 4. This compound | C11H10O | CID 82483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C11H10O) [pubchemlite.lcsb.uni.lu]
- 6. 1-Naphthol CAS#: 90-15-3 [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Screening and Evaluation of Antioxidant Activities of Selected Naphthalene Compounds | Semantic Scholar [semanticscholar.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates [jstage.jst.go.jp]
- 14. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 4-Methyl-1-naphthol
An In-depth Technical Guide to 4-Methyl-1-naphthol: Physicochemical Properties and Experimental Considerations
This guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key processes.
Physicochemical Properties
This compound, also known as 4-methylnaphthalen-1-ol, is an aromatic organic compound.[1] Its fundamental properties are summarized below.
Table 1: General and Physical Properties of this compound and Related Compounds
| Property | This compound | 1-Naphthol (for comparison) |
| IUPAC Name | 4-methylnaphthalen-1-ol[1] | Naphthalen-1-ol[2] |
| CAS Number | 10240-08-1[1] | 90-15-3[2] |
| Molecular Formula | C₁₁H₁₀O[1] | C₁₀H₈O[2] |
| Molecular Weight | 158.20 g/mol [1] | 144.17 g/mol [2] |
| Appearance | Near colorless oily crystals that darken on storage[3] | Colorless or white solid[2] |
| Melting Point | Data not available | 95 to 96 °C[2] |
| Boiling Point | Data not available | 278 to 280 °C[2] |
| Density | Data not available | 1.10 g/cm³[2] |
| Solubility | Data not available | Slightly soluble in water; soluble in ethanol, ether, acetone, benzene, chloroform, and alkali hydroxide solutions.[4][5][6][7] |
| pKa | Data not available in snippets | Data not available in snippets |
Table 2: Spectral Data for this compound and Related Compounds
| Spectral Data | This compound | 1-Naphthol (for comparison) |
| Mass Spectrometry (GC-MS) | m/z top peaks: 158, 157, 115[1] | Not specified |
| UV-Vis Absorption | Data not available | Excitation peak at 290 nm[8] |
| UV-Vis Emission | Data not available | Emission peak at 339 nm[8] |
| ¹H NMR | Data not available | Spectra available[9] |
| ¹³C NMR | Data not available | Not specified |
| IR | Data not available | Spectra available[10] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the demethylation of 4-Methyl-1-methoxynaphthalene.[3]
Protocol:
-
Reaction Setup: Mix 145 g of 4-Methyl-1-methoxynaphthalene with 250 g of pyridine hydrochloride in a suitable reaction vessel.
-
Heating: Heat the mixture at 200°C for 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Treat the cooled mixture with dilute hydrochloric acid.
-
Extract the product with ether.
-
-
Purification:
-
Dry the ether extract over magnesium sulfate (MgSO₄).
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure, which will leave a black oil.
-
Extract the oil with four 100 cm³ portions of petroleum ether (boiling point 60°-80°C).
-
-
Final Product: The final product, this compound, is obtained as nearly colorless oily crystals which are noted to darken upon storage.[3]
Analytical Methods
While specific analytical protocols for this compound are not detailed in the provided search results, methods for related naphthol compounds can be adapted. A general workflow for the analysis of naphthols in a sample matrix is presented below, based on techniques used for 1-naphthol and 2-naphthol.[11]
Protocol:
-
Sample Preparation: Depending on the matrix, an initial extraction or dissolution in a suitable organic solvent is required.
-
Solid Phase Extraction (SPE): For complex matrices like geothermal fluids, SPE can be used for sample clean-up and concentration.[11]
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a suitable technique for the separation of naphthol isomers.[11] Gas Chromatography (GC) can also be employed, particularly for volatile derivatives.[12]
-
Detection:
-
HPLC: UV or fluorescence detection is commonly used for naphthols.
-
GC: Mass Spectrometry (MS) is a powerful detection method that provides structural information.[1]
-
Biological Activity and Potential Signaling Pathways
Naphthol derivatives exhibit a wide range of biological activities and are considered important scaffolds in drug discovery.[13][14]
Known Biological Activities of Naphthol Derivatives
-
Anticancer: Naphthalene and quinoline-based compounds with a hydroxy-naphthalene scaffold have shown potent inhibitory activity against peptidyl arginine deiminases (PADs), which are implicated in cancer.[15] 4-Amino-2-methyl-1-naphthol has been investigated for its potential to inhibit glycolysis in cancer cells.[16]
-
Enzyme Inhibition: Derivatives of 1-naphthol have been found to be effective inhibitors of acetylcholinesterase (AChE), an enzyme relevant to neurodegenerative diseases.[17]
-
Antimicrobial: Naphthol-based compounds have demonstrated antimicrobial properties.[14] The hydrochloride salt of 4-amino-2-methyl-1-naphthol has been shown to prevent the growth of various molds and bacteria.[16]
Potential Signaling Pathway: PAD Inhibition
Recent studies have identified that naphthalene-based scaffolds with hydroxyl substitutions can act as highly potent inhibitors of Peptidyl Arginine Deiminases (PADs), particularly PAD1 and PAD4.[15] These enzymes are involved in the post-translational modification of proteins through a process called citrullination, which is linked to various diseases, including cancer and autoimmune disorders. The inhibition of PADs by these compounds suggests a potential therapeutic mechanism of action. Docking simulations have even revealed a previously unrecognized binding site on the PAD4 enzyme.[15]
References
- 1. This compound | C11H10O | CID 82483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Absorption [1-Naphthol] | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Amino-2-methyl-1-naphthol - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-Methyl-1-naphthol from 4-methyl-1-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 4-Methyl-1-naphthol, a valuable intermediate in pharmaceutical and chemical research, through the demethylation of its precursor, 4-methyl-1-methoxynaphthalene. This document details various established methodologies, presenting comparative quantitative data, detailed experimental protocols, and visual representations of the reaction pathways and workflows to facilitate practical application in a laboratory setting.
Introduction
The conversion of aryl methyl ethers to their corresponding phenols is a fundamental transformation in organic synthesis, often crucial for the generation of biologically active molecules and versatile chemical intermediates. The synthesis of this compound from 4-methyl-1-methoxynaphthalene is a key demethylation reaction. The selection of an appropriate demethylation agent and reaction conditions is critical to ensure high yield and purity of the final product, while considering factors such as substrate sensitivity, reagent availability, and scalability. This guide explores and compares several effective methods for this conversion, including the use of pyridine hydrochloride, boron tribromide (BBr₃), and hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI).
Comparative Analysis of Demethylation Methodologies
The choice of demethylation reagent is dictated by the specific requirements of the synthesis, including functional group tolerance, reaction conditions, and desired yield. The following table summarizes quantitative data for various methods, providing a basis for comparison.
| Reagent/Method | Substrate | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Pyridine Hydrochloride | 4-methyl-1-methoxynaphthalene | 200 | 3 | N/A | [1] |
| Boron Tribromide (BBr₃) | 1-methoxynaphthalene | -80 | 24 | 13.5 | |
| Hydroiodic Acid (HI) | 1-methoxynaphthalene | 120-130 | 2-3 | 85-95 |
Note: Data for some reactions on the specific substrate were not available in the cited literature; data for the closely related 1-methoxynaphthalene is provided for comparative purposes.
Chemical Reaction Pathway
The fundamental transformation involves the cleavage of the methyl ether bond to yield the corresponding naphthol.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Detailed methodologies for the key demethylation reactions are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and scales.
Demethylation using Pyridine Hydrochloride
This method involves heating the substrate with molten pyridine hydrochloride, a strong and effective demethylating agent for aryl methyl ethers.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 145 g of 4-methyl-1-methoxynaphthalene with 250 g of pyridine hydrochloride.[1]
-
Heating: Heat the mixture to 200°C and maintain this temperature for 3 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Treat the cooled mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Dry the ether extract over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Remove the solvent under reduced pressure to yield a black oil.
-
-
Purification:
-
Extract the oil with petroleum ether (boiling point 60-80°C) four times, using 100 cm³ for each extraction.
-
Combine the petroleum ether extracts and evaporate the solvent to obtain this compound as nearly colorless oily crystals.[1]
-
Demethylation using Boron Tribromide (BBr₃)
Boron tribromide is a powerful Lewis acid that effectively cleaves aryl methyl ethers at low temperatures.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the 1-methoxynaphthalene in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -80°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (1 equivalent) in anhydrous dichloromethane to the stirred solution.
-
Reaction: Maintain the reaction mixture at -80°C for 24 hours.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Demethylation using Hydroiodic Acid (HI)
Hydrohalic acids, particularly HI and HBr, are classic reagents for the cleavage of ethers. This protocol uses hydroiodic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-methoxynaphthalene with glacial acetic acid.
-
Reagent Addition: Slowly add 57% aqueous hydroiodic acid to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for 2-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
Neutralize any excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.
-
Extract the product with diethyl ether or dichloromethane.
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: A generalized workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from 4-methyl-1-methoxynaphthalene can be achieved through several effective demethylation methods. The choice of reagent and protocol should be carefully considered based on the desired scale, available equipment, and safety considerations. The pyridine hydrochloride method offers a straightforward, albeit high-temperature, approach. Boron tribromide provides a low-temperature alternative, while hydrohalic acids represent a classic and often high-yielding route. The detailed protocols and comparative data in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific synthetic needs.
References
4-Methyl-1-naphthol: A Technical Guide to its Synthesis, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-1-naphthol, a substituted naphthol derivative. While the specific historical details of its initial discovery and its direct involvement in signaling pathways remain to be fully elucidated in publicly available literature, this document consolidates the current understanding of its synthesis, physicochemical properties, and the broader biological context of related naphthol compounds. This guide aims to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, highlighting both the known aspects of this compound and the existing knowledge gaps that present opportunities for future investigation.
Discovery and History
The precise date and the individual or research group responsible for the first synthesis of this compound are not well-documented in the readily accessible scientific literature. However, the history of naphthols, in general, is closely tied to the development of synthetic dyes and pharmaceuticals in the 19th and 20th centuries. Naphthalene, the parent compound of naphthols, was discovered in 1821 from coal tar.[1] The subsequent exploration of its derivatives, including the hydroxylated forms (naphthols), became a significant area of organic chemistry research. While specific historical milestones for this compound are not available, its synthesis and study are part of the broader scientific endeavor to understand and utilize the chemical space of naphthalene derivatives.
Synthesis of this compound
A key method for the synthesis of this compound involves the demethylation of its corresponding methyl ether, 4-Methyl-1-methoxynaphthalene.
Experimental Protocol: Demethylation of 4-Methyl-1-methoxynaphthalene
This protocol is based on a reported synthesis of this compound.[2]
Materials:
-
4-Methyl-1-methoxynaphthalene (145 g)
-
Pyridine hydrochloride (250 g)
-
Dilute hydrochloric acid
-
Ether
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether (b.p. 60°-80° C)
Procedure:
-
A mixture of 4-Methyl-1-methoxynaphthalene (145 g) and pyridine hydrochloride (250 g) is heated at 200°C for 3 hours.[2]
-
The reaction mixture is then cooled.[2]
-
After cooling, the mixture is treated with dilute hydrochloric acid and extracted with ether.[2]
-
The ether extract is dried over magnesium sulfate (MgSO₄), filtered, and the solvent is removed, resulting in a black oil.[2]
-
The black oil is extracted with four 100 cm³ portions of petroleum ether (b.p. 60°-80° C).[2]
-
Removal of the petroleum ether yields this compound as nearly colorless oily crystals that tend to darken upon storage.[2]
Physicochemical and Spectroscopic Data
The fundamental physicochemical and spectroscopic properties of this compound are summarized below.
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O | [3][4] |
| Molecular Weight | 158.20 g/mol | [3] |
| CAS Number | 10240-08-1 | [3] |
| IUPAC Name | 4-methylnaphthalen-1-ol | [3] |
| Appearance | Near colourless oily crystals | [2] |
Spectroscopic Data
Table 2: Mass Spectrometry Data for this compound [3]
| m/z | Description |
| 158 | Molecular Ion [M]⁺ |
| 157 | [M-H]⁺ |
| 115 | Fragment |
Table 3: Spectroscopic Data for 2-Methyl-1-naphthol (for comparison) [5]
| Data Type | Peaks/Signals |
| Mass Spec (m/z) | 158 (M⁺), 129, 128 |
| FTIR (cm⁻¹) | Data available for capillary cell melt (crystalline phase) and vapor phase. |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in any particular signaling pathway. However, the broader class of naphthol derivatives has been the subject of various biological investigations, suggesting potential areas for future research into this compound's bioactivity.
General Biological Context of Naphthol Derivatives
Naphthol and its derivatives are known to exhibit a range of biological activities. For instance, various 1-naphthol derivatives have been synthesized and evaluated for their potential as antioxidants and as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase.[6] The parent compound, 1-naphthol, is a known metabolite of the insecticide carbaryl and naphthalene.[7]
Catabolism of 1-Naphthol in Sphingobium sp.
While not directly involving this compound, the catabolic pathway of 1-naphthol in the bacterium Sphingobium sp. strain B2 provides an example of a biological process where a naphthol acts as a signaling molecule. In this pathway, 1-naphthol, along with a primary carbon source like glucose, synergistically regulate the transcription of the initial hydroxylase genes responsible for its degradation.[8] This co-inducible system acts as a biological "AND" gate, ensuring the catabolic genes are expressed only when both signaling molecules are present.[8]
Conclusion and Future Directions
This compound is a readily synthesizable naphthalene derivative with defined physicochemical properties. While a detailed historical account of its discovery and a clear understanding of its role in biological signaling pathways are currently absent from the scientific literature, the established biological activities of related naphthol compounds suggest that this compound may possess interesting and unexplored pharmacological properties. Future research should focus on a thorough characterization of its spectroscopic properties, an investigation into its potential biological effects, and an exploration of its mechanism of action, including any involvement in cellular signaling cascades. Such studies would be invaluable for unlocking the full potential of this compound in medicinal chemistry and drug development.
References
- 1. Naphthalene - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. This compound | C11H10O | CID 82483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 2-Methyl-1-naphthol | C11H10O | CID 24055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Coinducible Catabolism of 1-Naphthol via Synergistic Regulation of the Initial Hydroxylase Genes in Sphingobium sp. Strain B2 - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 4-Methyl-1-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-Methyl-1-naphthol, a key chemical intermediate. Due to a lack of extensive published quantitative data for this compound, this document combines qualitative solubility information, predicted properties, and data from the parent compound, 1-naphthol, to offer a comprehensive understanding. Furthermore, detailed experimental protocols for determining solubility are provided to aid researchers in generating specific data for their unique applications.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution at a specific temperature and pressure. In drug development and chemical research, solubility significantly influences bioavailability, formulation, and reaction kinetics. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes tend to dissolve in solvents with similar polarity.
This compound, with its naphthalene backbone, is an aromatic compound. The presence of a hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding, while the methyl (-CH3) group and the naphthalene ring contribute to its nonpolar, hydrophobic character. The predicted XLogP3-AA value for this compound is 3.2, indicating a preference for lipophilic (fat-like) environments over aqueous ones.[1] This suggests that its solubility will be limited in water but more favorable in organic solvents.
Solubility Data
| Solvent | Solvent Type | Predicted/Qualitative Solubility of this compound | Known Solubility of 1-Naphthol |
| Water | Polar Protic | Very Slightly Soluble / Low | 866 mg/L at 25 °C[6] |
| Ethanol | Polar Protic | Soluble | Very Soluble[6] |
| Methanol | Polar Protic | Soluble | Freely Soluble |
| Acetone | Polar Aprotic | Soluble | Very Soluble[6] |
| Diethyl Ether | Nonpolar | Soluble | Very Soluble[6] |
| Benzene | Nonpolar | Soluble | Freely Soluble[4][6] |
| Chloroform | Nonpolar | Soluble | Freely Soluble[6] |
| Hexane | Nonpolar | Sparingly Soluble to Soluble | Data Not Available |
Note: The terms used for qualitative solubility are based on standard pharmaceutical definitions. "Freely Soluble" implies a smaller volume of solvent is needed to dissolve a given amount of solute compared to "Soluble," and "Sparingly Soluble" implies a larger volume is required.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, experimental determination is necessary. The two primary methods for determining the solubility of a solid in a liquid are the thermodynamic (equilibrium) solubility method and the kinetic solubility method.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility of a compound, which is the concentration of the solute in a saturated solution when excess solid is present and the system has reached equilibrium.[7]
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed container (e.g., a glass vial or flask).
-
Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[7][8] A shaker or rotator is commonly used for this purpose.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE or PVDF).[7] Care must be taken to avoid temperature changes during this step, which could alter the solubility.
-
Quantification: The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose, as it can separate the analyte from any potential impurities.[7]
-
Data Analysis: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the saturated solution is then calculated from this curve. The solubility is typically expressed in units such as mg/mL, g/100mL, or mol/L.
Kinetic Solubility Determination (High-Throughput Screening Method)
Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (usually in dimethyl sulfoxide, DMSO) when diluted into an aqueous buffer.[9][10][11] This method is often used in early-stage drug discovery for rapid screening of a large number of compounds.[8]
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10-50 mM).[12]
-
Dilution and Precipitation: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate. The mixture is shaken for a short period (e.g., 1-2 hours).[9][11] If the concentration of this compound exceeds its solubility in the final mixed solvent system, it will precipitate out of solution.
-
Detection of Precipitation/Quantification of Soluble Compound: The amount of soluble compound can be determined in several ways:
-
Nephelometry: This method measures the turbidity of the solution caused by the precipitated compound. The light scattering is proportional to the amount of insoluble material.[8][9]
-
Direct UV Assay: After a filtration or centrifugation step to remove the precipitate, the concentration of the dissolved compound in the filtrate/supernatant is measured by UV-Vis spectrophotometry.[8][9]
-
HPLC-UV: Similar to the direct UV assay, but with the added specificity and accuracy of HPLC for quantification.[12]
-
-
Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed or the concentration remaining in solution after the incubation period.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.
Workflow for Thermodynamic Solubility Determination.
References
- 1. This compound | C11H10O | CID 82483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]
- 4. 1-Naphthol CAS#: 90-15-3 [m.chemicalbook.com]
- 5. grokipedia.com [grokipedia.com]
- 6. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
spectroscopic data of 4-Methyl-1-naphthol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 4-Methyl-1-naphthol
This guide provides a comprehensive overview of the spectroscopic data for this compound (C₁₁H₁₀O), a crucial aromatic compound in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's structural and analytical characteristics.
Molecular Structure
IUPAC Name: 4-methylnaphthalen-1-ol Molecular Formula: C₁₁H₁₀O[1] Molecular Weight: 158.20 g/mol [1][2] Monoisotopic Mass: 158.07316 Da[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of its hydrogen atoms. The expected chemical shifts in deuterated chloroform (CDCl₃) are summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Doublet of doublets | 1H | H-8 |
| ~7.8 | Doublet of doublets | 1H | H-5 |
| ~7.5 | Multiplet | 2H | H-6, H-7 |
| ~7.2 | Doublet | 1H | H-2 |
| ~5.0 | Singlet (broad) | 1H | OH |
| ~2.5 | Singlet | 3H | CH₃ |
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The expected chemical shifts in deuterated chloroform (CDCl₃) are as follows.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-1 |
| ~134 | C-4 |
| ~128 | C-8a |
| ~126 | C-7 |
| ~125 | C-5 |
| ~124 | C-6 |
| ~122 | C-4a |
| ~120 | C-2 |
| ~110 | C-3 |
| ~108 | C-8 |
| ~20 | CH₃ |
Experimental Protocol for NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good resolution.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Common solvents for NMR are listed with their residual peaks.[4][5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.
-
Acquire the ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
IR Spectroscopy Data
The table below summarizes the expected characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 (broad) | O-H stretch | Phenolic -OH |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Methyl C-H |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1260-1000 | C-O stretch | Phenolic C-O |
| 900-675 | C-H bend (out-of-plane) | Aromatic C-H |
Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
Sample Preparation (for solid samples):
-
KBr Pellet Method:
-
Grind 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[6]
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Nujol Mull Method:
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the salt plates with Nujol for the mull method).
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Mass Spectrometry Data
The mass spectrum of this compound is expected to show the following key signals.
| m/z (mass-to-charge ratio) | Ion | Notes |
| 158 | [M]⁺ | Molecular ion |
| 157 | [M-H]⁺ | Loss of a hydrogen radical |
| 143 | [M-CH₃]⁺ | Loss of a methyl radical |
| 130 | [M-CO]⁺ | Loss of carbon monoxide |
| 115 | A significant fragment, potentially from the loss of CO and CH₃[1] |
Predicted m/z values for common adducts in high-resolution mass spectrometry are also available.[3]
Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Impact (EI) or Electrospray Ionization (ESI).[9][10]
Sample Preparation:
-
For EI-MS: The sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC). The sample must be volatile and thermally stable.
-
For ESI-MS:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1-10 µg/mL).
-
The solution is then infused directly into the ion source or introduced after liquid chromatography (LC) separation.[11]
-
Data Acquisition:
-
The sample is vaporized and ionized in the ion source. EI is a "hard" ionization technique that causes extensive fragmentation, while ESI is a "soft" ionization technique that typically results in the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.[9][12]
-
The resulting ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | C11H10O | CID 82483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. PubChemLite - this compound (C11H10O) [pubchemlite.lcsb.uni.lu]
- 4. chem.washington.edu [chem.washington.edu]
- 5. carlroth.com [carlroth.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. masspec.scripps.edu [masspec.scripps.edu]
- 11. weizmann.ac.il [weizmann.ac.il]
- 12. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
The Unexplored Therapeutic Potential of 4-Methyl-1-naphthol and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthol scaffold, a bicyclic aromatic structure, is a recurring motif in a multitude of biologically active compounds, both natural and synthetic. This privileged structure has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile, which includes antimicrobial, antifungal, antioxidant, and anticancer activities. Within this class of compounds, 4-Methyl-1-naphthol and its derivatives represent a specific chemical space with underexplored therapeutic potential. This technical guide aims to provide a comprehensive overview of the known biological activities of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of experimental workflows and relevant signaling pathways. While specific data on this compound itself is limited in the current scientific literature, this guide will draw upon the broader knowledge of 1-naphthol derivatives to infer potential activities and provide a framework for future research in this promising area.
Biological Activities of 1-Naphthol Derivatives
Derivatives of 1-naphthol have demonstrated a wide array of biological effects, suggesting that modifications to the parent structure can modulate potency and selectivity for various therapeutic targets.
Antimicrobial and Antifungal Activity
Naphthol derivatives are known to possess significant antimicrobial and antifungal properties. The introduction of different functional groups onto the naphthalene ring can enhance their efficacy against a range of pathogens. For instance, aminoalkyl derivatives of naphthols have shown potent activity against multidrug-resistant (MDR) bacterial strains. One study reported that a piperidinylmethyl derivative of 2-naphthol exhibited a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Pseudomonas aeruginosa MDR1.[1] Another aminoalkyl derivative of 2-naphthol demonstrated strong antifungal activity against Penicillium notatum and P. funiculosum with an MIC of 400 µg/mL, outperforming the standard drug griseofulvin.[1] While specific studies on the antifungal spectrum of this compound are scarce, one study on 4-phenylazo-1-naphthol found it to be inactive against Fusarium oxysporum f. sp. lycopersici.[2]
Antioxidant Capacity
The phenolic hydroxyl group of naphthols is a key contributor to their antioxidant activity, enabling them to act as radical scavengers. The antioxidant potential of various 1-naphthol derivatives has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[3][4] For example, a study on various substituted 1-naphthol derivatives demonstrated their ability to reduce the DPPH free radical.[4] The antioxidant activity is influenced by the nature and position of substituents on the naphthalene ring.
Anticancer and Cytotoxic Activity
The anticancer potential of naphthol derivatives has been a significant area of investigation. These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation. For instance, a novel naphthoquinone-naphthol derivative has been shown to induce apoptosis in cancer cells by downregulating the EGFR/PI3K/Akt signaling pathway.[5] Various aminobenzylnaphthols have demonstrated cytotoxic activity against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines, with IC50 values in the micromolar range.[6]
Enzyme Inhibition
Certain 1-naphthol derivatives have been identified as potent inhibitors of various enzymes. A study on a series of 1-naphthol derivatives revealed their inhibitory activity against human carbonic anhydrase (hCA) I and II isoenzymes, as well as acetylcholinesterase (AChE).[3] The inhibition constants (Ki) for these enzymes were found to be in the low micromolar to nanomolar range, highlighting the potential of these compounds in addressing diseases associated with these enzymes, such as glaucoma and Alzheimer's disease.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of various 1-naphthol derivatives as reported in the literature.
Table 1: Antimicrobial and Antifungal Activity of Naphthol Derivatives
| Compound | Test Organism | Activity | Result (MIC, µg/mL) | Reference |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | Antibacterial | 10 | [1] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | Antifungal | 400 | [1] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | P. funiculosum | Antifungal | 400 | [1] |
| 4-phenylazo-1-naphthol | Fusarium oxysporum f. sp. lycopersici | Antifungal | Inactive | [2] |
Table 2: Enzyme Inhibition by 1-Naphthol Derivatives
| Compound Class | Enzyme | Inhibition Constant (Ki) | Reference |
| Substituted 1-naphthols | hCA I | 0.034 - 0.724 µM | [3] |
| Substituted 1-naphthols | hCA II | 0.172 - 0.562 µM | [3] |
| Substituted 1-naphthols | AChE | 0.096 - 0.177 µM | [3] |
Table 3: Cytotoxicity of Naphthol Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | Activity | Result (IC50) | Reference |
| Aminobenzylnaphthols | BxPC-3 (Pancreatic) | Cytotoxicity | 13.26 - 54.55 µM (72h) | [6] |
| Aminobenzylnaphthols | HT-29 (Colorectal) | Cytotoxicity | 11.55 - 58.11 µM (72h) | [6] |
| Naphthoquinone-naphthol derivative | HCT116 (Colon) | Cytotoxicity | 1.18 µM | [5] |
| Naphthoquinone-naphthol derivative | PC9 (Lung) | Cytotoxicity | 0.57 µM | [5] |
| Naphthoquinone-naphthol derivative | A549 (Lung) | Cytotoxicity | 2.25 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is adapted from established methods for determining the antioxidant capacity of phenolic compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of test solutions: Dissolve the test compounds and positive control in methanol to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well microplate, add 100 µL of the test compound solution at different concentrations to triplicate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the test compound solution.
-
For the control, use 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Broth Microdilution Method for Antifungal Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Materials:
-
Fungal strains
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Fluconazole, Amphotericin B)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strains on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the wells.
-
-
Preparation of Test Solutions:
-
Dissolve the test compounds and positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well microplate.
-
-
Assay:
-
Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the serially diluted compounds.
-
Include a growth control well (inoculum without any compound) and a sterility control well (broth only).
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. This can be determined visually or by measuring the absorbance using a microplate reader.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance_sample / Absorbance_control) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described biological assays and a potential signaling pathway implicated in the anticancer activity of a naphthol derivative.
References
- 1. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 4-Methyl-1-naphthol and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 4-Methyl-1-naphthol and its diverse analogs. The document details their synthesis, biological activities, and potential as therapeutic agents. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to support further research and development in this area.
Synthesis of this compound and its Analogs
The synthesis of this compound can be achieved through various methods. One documented procedure involves the demethylation of 4-Methyl-1-methoxynaphthalene using pyridine hydrochloride at elevated temperatures.
A general workflow for the synthesis of this compound is outlined below:
The synthesis of 1-naphthol analogs is often achieved through multi-step reactions, including Diels-Alder cycloadditions, aromatization, and substitution reactions to introduce various functional groups onto the naphthalene core.[1][2] For instance, amidoalkyl naphthols can be synthesized via one-pot multicomponent Mannich reactions.
Biological Activities
While specific quantitative biological data for this compound is limited in the available literature, its analogs have demonstrated a wide spectrum of pharmacological activities, including anticancer, antioxidant, and enzyme inhibitory effects.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 1-naphthol derivatives against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways.
Table 1: Anticancer Activity of this compound Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthoquinone-naphthol derivative (Compound 13) | HCT116 (Colon) | 1.18 | [3] |
| Naphthoquinone-naphthol derivative (Compound 13) | PC9 (Lung) | 0.57 | [3] |
| Naphthoquinone-naphthol derivative (Compound 13) | A549 (Lung) | 2.25 | [3] |
| Aminobenzylnaphthol (MMZ-140C) | BxPC-3 (Pancreatic) | 30.15 (24h) | [4] |
| Aminobenzylnaphthol (MMZ-45AA) | BxPC-3 (Pancreatic) | 13.26 (72h) | [4] |
| Aminobenzylnaphthol (MMZ-140C) | HT-29 (Colorectal) | 11.55 (72h) | [4] |
| Naphthalen-1-yloxyacetamide (5d) | MCF-7 (Breast) | 3.03 | [5] |
| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 (Breast) | 0.03 | [6] |
| Naphthalene-substituted triazole spirodienone (6a) | HeLa (Cervical) | 0.07 | [6] |
| Naphthalene-substituted triazole spirodienone (6a) | A549 (Lung) | 0.08 | [6] |
One of the key signaling pathways implicated in the anticancer activity of some naphthol derivatives is the EGFR/PI3K/Akt pathway, which is crucial for cell proliferation, survival, and metastasis.
Antioxidant Activity
Several 1-naphthol derivatives have been reported to possess significant antioxidant and radical scavenging properties. Their ability to donate a hydrogen atom or an electron makes them effective in neutralizing free radicals.
Table 2: Antioxidant Activity of 1-Naphthol Analogs
| Assay | Compound/Analog | EC50/IC50 (µM) | Reference |
| DPPH radical scavenging | 1-Naphthol | 23.4 | [7] |
| ABTS radical scavenging | 1-Naphthol | 11.2 | [7] |
| DPPH radical scavenging | 2-Naphthol | 22.6 | [7] |
| ABTS radical scavenging | 2-Naphthol | 11.2 | [7] |
Enzyme Inhibition
Certain 1-naphthol derivatives have been identified as potent inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This activity suggests their potential in the management of neurodegenerative diseases like Alzheimer's.[2]
Table 3: Acetylcholinesterase (AChE) Inhibition by 1-Naphthol Derivatives
| Compound | Ki (µM) | Reference |
| 1-Naphthol Derivative 1 | 0.096 ± 0.01 | [2] |
| 1-Naphthol Derivative 2 | 0.177 ± 0.02 | [2] |
Inhibition of carbonic anhydrase isoenzymes I and II has also been observed with some 1-naphthol derivatives, indicating their potential as diuretics or for the treatment of glaucoma.[2]
Table 4: Carbonic Anhydrase (CA) Inhibition by 1-Naphthol Derivatives
| Compound | Isozyme | Ki (µM) | Reference |
| 1-Naphthol Derivative A | hCA I | 0.034 ± 0.54 | [2] |
| 1-Naphthol Derivative B | hCA I | 0.724 ± 0.18 | [2] |
| 1-Naphthol Derivative C | hCA II | 0.172 ± 0.02 | [2] |
| 1-Naphthol Derivative D | hCA II | 0.562 ± 0.21 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound and its analogs.
Synthesis of this compound
Materials:
-
4-Methyl-1-methoxynaphthalene
-
Pyridine hydrochloride
-
Dilute hydrochloric acid
-
Ether
-
Magnesium sulfate (MgSO4)
-
Petroleum ether (b.p. 60-80°C)
Procedure:
-
Mix 145 g of 4-Methyl-1-methoxynaphthalene with 250 g of pyridine hydrochloride.
-
Heat the mixture at 200°C for 3 hours.
-
Cool the mixture and treat it with dilute hydrochloric acid.
-
Extract the mixture with ether.
-
Dry the ether extract with MgSO4, filter, and remove the solvent.
-
Extract the resulting black oil with petroleum ether (4 x 100 cm³).
-
The final product, this compound, is obtained as nearly colorless oily crystals.[8]
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
After cell attachment, treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measure the absorbance at a wavelength of approximately 517 nm.
-
The scavenging activity is calculated as the percentage of DPPH discoloration. The EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Procedure:
-
The assay is typically performed in a 96-well plate.
-
Add buffer, AChE enzyme solution, and the test compound at various concentrations to the wells.
-
Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to each well.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
The rate of reaction is proportional to the AChE activity. The inhibitory effect of the test compound is determined by comparing the reaction rates in the presence and absence of the inhibitor. The Ki value can be calculated from this data.[2]
Carbonic Anhydrase (CA) Inhibition Assay
Procedure:
-
The assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate.
-
In a 96-well plate, add buffer, purified human carbonic anhydrase isoenzyme (hCA I or hCA II), and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate p-NPA.
-
The hydrolysis of p-NPA by CA produces p-nitrophenol, which is a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 400 nm) to determine the enzyme activity.
-
The inhibition constants (Ki) are determined by analyzing the enzyme kinetics in the presence of different concentrations of the inhibitor.[2]
Pharmacokinetics
Detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME), for this compound and its direct analogs are not extensively reported in the current literature. However, the pharmacokinetic properties of the parent compound, 1-naphthol, can provide some insights. 1-Naphthol is known to be rapidly absorbed and metabolized, primarily in the liver, through oxidation and conjugation pathways.[9] The metabolites are then excreted in the urine and bile.[9] The lipophilicity of 4-alkyl-1-naphthols suggests they may accumulate in lipid-rich tissues. Further research is needed to fully characterize the pharmacokinetic profiles of this compound and its analogs to assess their drug-like properties and potential for in vivo efficacy.
Conclusion
This compound and its analogs represent a promising class of compounds with a broad range of biological activities. The available literature strongly supports their potential as anticancer agents, antioxidants, and inhibitors of key enzymes such as acetylcholinesterase and carbonic anhydrase. The structure-activity relationship studies on various analogs have provided valuable insights for the rational design of more potent and selective therapeutic agents. While further investigations are required to fully elucidate the biological profile of this compound itself and to understand the pharmacokinetic properties of this class of compounds, the existing data provides a solid foundation for future drug discovery and development efforts. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate and accelerate this research.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Three Naphtol Derivatives using the Three Component System – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]
- 8. Carbonic Anhydrase Activity Assay [protocols.io]
- 9. researchgate.net [researchgate.net]
4-Methyl-1-naphthol: A Technical Guide to Its Synthesis, Properties, and Potential Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1-naphthol is an aromatic organic compound belonging to the naphthol family. As a derivative of naphthalene, it possesses a unique set of chemical properties that make it a subject of interest for various industrial applications, primarily as a chemical intermediate. This technical guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, and exploring its potential, though not yet fully established, industrial applications in the dye, pharmaceutical, and agrochemical sectors. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| CAS Number | 10240-08-1 | [1] |
| Appearance | Near colourless oily crystals which darken on storage | [2] |
| LogP (predicted) | 3.2 | [1] |
| pKa (predicted) | 9.84 ± 0.40 | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the demethylation of 4-Methyl-1-methoxynaphthalene. A common laboratory-scale protocol is detailed below.
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
4-Methyl-1-methoxynaphthalene (145 g)
-
Pyridine hydrochloride (250 g)
-
Dilute hydrochloric acid
-
Ether
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether (b.p. 60°-80° C)
Procedure:
-
Reaction Setup: A mixture of 4-Methyl-1-methoxynaphthalene (145 g) and pyridine hydrochloride (250 g) is prepared in a suitable reaction vessel.
-
Heating: The mixture is heated to 200°C for 3 hours.
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
Dilute hydrochloric acid is added to the cooled mixture.
-
The product is extracted with ether.
-
-
Purification:
-
The ether extract is dried over anhydrous magnesium sulfate (MgSO₄).
-
The ether is removed by filtration and solvent evaporation, yielding a black oil.
-
The black oil is extracted with four 100 cm³ portions of petroleum ether (b.p. 60°-80° C).
-
-
Final Product: Evaporation of the petroleum ether yields this compound as near colourless oily crystals that tend to darken upon storage.
Potential Industrial Applications
While specific, large-scale industrial applications of this compound are not extensively documented, its structural similarity to other commercially important naphthols suggests its potential as a valuable intermediate in several industries.
Dye and Pigment Industry
Naphthols are widely used as coupling components in the synthesis of azo dyes. The hydroxyl group of the naphthol ring is electron-donating, activating the aromatic system towards electrophilic attack by a diazonium salt. The position of the methyl group in this compound would influence the final color and properties of the resulting dye.
Hypothetical Azo Dye Synthesis:
A potential application of this compound is in the synthesis of azo dyes. The general procedure involves the diazotization of an aromatic amine followed by coupling with the naphthol.
Pharmaceutical Industry
Naphthol derivatives are scaffolds found in various pharmaceutically active compounds. For instance, 1-naphthol is a precursor in the synthesis of the beta-blocker nadolol and the antidepressant sertraline.[4] A closely related compound, 2-methyl-1-naphthol, is an intermediate in the preparation of 2-methyl-1,4-naphthoquinone, also known as Vitamin K3, an anti-hemorrhaging agent.[5] This suggests that this compound could serve as a building block for the synthesis of novel therapeutic agents.
Potential as a Bioactive Scaffold:
The naphthol moiety is known to be a pharmacophore with a range of biological activities. Studies on various naphthol derivatives have demonstrated antioxidant and enzyme inhibitory properties.[6][7] For instance, some naphthol derivatives have been shown to inhibit acetylcholinesterase and carbonic anhydrase.[6] While no specific studies on the biological activity of this compound have been identified, its structure warrants investigation for similar properties.
Agrochemical Industry
The agrochemical industry utilizes naphthol derivatives in the production of insecticides and herbicides. A prominent example is the synthesis of carbaryl from 1-naphthol. Given this precedent, this compound could potentially be explored as a precursor for new agrochemical compounds.
Spectroscopic Data (Inferred)
While a comprehensive, publicly available set of spectra for this compound is limited, the expected spectroscopic features can be inferred from data on closely related compounds.
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons on the naphthalene ring would appear in the range of δ 7.0-8.5 ppm. A singlet for the methyl group protons would be expected around δ 2.5 ppm. A broad singlet for the hydroxyl proton would also be present, with its chemical shift being concentration and solvent dependent. |
| ¹³C NMR | Signals for the aromatic carbons would be observed in the region of δ 110-150 ppm. The carbon bearing the hydroxyl group would be downfield. A signal for the methyl carbon would appear upfield, around δ 20 ppm. |
| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. A C-O stretching vibration would be present around 1200 cm⁻¹. |
| Mass Spec | The molecular ion peak (M⁺) would be observed at m/z 158. Fragmentation patterns would likely involve the loss of the methyl group and other characteristic cleavages of the naphthalene ring. |
Safety and Toxicology
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
The metabolism of methylnaphthalenes is expected to involve oxidation of the methyl group and the aromatic rings.[8] Naphthols, in general, can be metabolized to form quinones, which have been associated with cytotoxicity and genotoxicity.[4] Therefore, the toxicological profile of this compound warrants careful consideration in any potential application.
Conclusion
This compound is a chemical intermediate with potential for use in several industrial sectors, including the manufacturing of dyes, pharmaceuticals, and agrochemicals. While its direct application in commercial products is not well-documented, its structural analogy to other industrially significant naphthols makes it a promising candidate for further research and development. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a starting point for scientists and researchers interested in exploring the utility of this compound. Further investigation into its reactivity, biological activity, and performance in specific applications is necessary to fully realize its industrial potential.
References
- 1. This compound | C11H10O | CID 82483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4472308A - Azo dyestuffs containing an amino or acylated amino naphthol monosulfonic acid radical and at least one reactive phosphoric or phosphonic acid group - Google Patents [patents.google.com]
- 3. Novel environment-friendly production process of 1-naphthol-4-sulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. US20030083525A1 - Preparation of 4-amino-1-naphthol ethers - Google Patents [patents.google.com]
- 5. CA1057776A - Methylation of alpha-naphthol to 2-methyl-1-naphthol - Google Patents [patents.google.com]
- 6. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitory effects of naphthols on the activity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Methyl-1-naphthol: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 4-Methyl-1-naphthol, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. Two primary synthetic routes are presented: the demethylation of 4-methyl-1-methoxynaphthalene and the dehydrogenation of 4-methyl-1-tetralone.
Data Presentation
The following table summarizes the quantitative data associated with the two primary synthetic routes to this compound.
| Parameter | Route 1: Demethylation of 4-Methyl-1-methoxynaphthalene | Route 2: Dehydrogenation of 4-Methyl-1-tetralone |
| Starting Material | 4-Methyl-1-methoxynaphthalene | 4-Methyl-1-tetralone |
| Key Reagents/Catalyst | Pyridine hydrochloride | 10% Palladium on Carbon (Pd/C) |
| Solvent | None (neat reaction) | Toluene |
| Reaction Temperature | 200 °C[1] | Reflux (~111 °C) |
| Reaction Time | 3 hours[1] | 8-12 hours (typical) |
| Conversion | High (inferred) | ~80% (for 2-methyl-1-tetralone) |
| Selectivity | High (inferred) | ~94% (for 2-methyl-1-naphthol from 2-methyl-1-tetralone)[2] |
| Reported Yield | Not explicitly stated | Not explicitly stated for 4-methyl isomer |
| Purity | "Near colourless oily crystals"[1] | High purity achievable after chromatography/recrystallization |
Experimental Protocols
Two distinct and reliable methods for the synthesis of this compound are detailed below.
Route 1: Synthesis of this compound via Demethylation
This synthetic route involves two main stages: the methylation of 1-naphthol to 4-methyl-1-methoxynaphthalene (not detailed here, but can be achieved via Williamson ether synthesis) followed by the demethylation to the final product. The protocol below details the final demethylation step.
Diagram of the Synthesis Pathway
Caption: Workflow for the synthesis of this compound via demethylation.
Materials and Reagents:
-
4-Methyl-1-methoxynaphthalene
-
Pyridine hydrochloride
-
Dilute hydrochloric acid
-
Ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Petroleum ether (boiling point 60-80 °C)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 145 g of 4-methyl-1-methoxynaphthalene with 250 g of pyridine hydrochloride.[1]
-
Heating: Heat the reaction mixture to 200 °C and maintain this temperature for 3 hours.[1]
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Carefully add dilute hydrochloric acid to the cooled mixture.
-
Transfer the mixture to a separatory funnel and extract the product with ether (e.g., 3 x 100 mL).[1]
-
-
Drying and Solvent Removal:
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the ether under reduced pressure using a rotary evaporator to yield a black oil.[1]
-
-
Purification:
Route 2: Synthesis of this compound via Dehydrogenation
This method involves the aromatization of 4-methyl-1-tetralone using a palladium on carbon catalyst. This is a common and effective method for the synthesis of naphthol derivatives from their corresponding tetralone precursors.
Diagram of the Synthesis Pathway
Caption: Workflow for the synthesis of this compound via dehydrogenation.
Materials and Reagents:
-
4-Methyl-1-tetralone
-
10% Palladium on carbon (Pd/C)
-
Toluene (or other high-boiling point solvent like xylene)
-
Inert gas (Argon or Nitrogen)
-
Celite® or another filter aid
-
Ethyl acetate or dichloromethane (for work-up)
-
Silica gel for column chromatography (if necessary)
-
Suitable solvent for recrystallization (e.g., ethanol/water)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-1-tetralone.
-
Add a suitable high-boiling point solvent such as toluene (approximately 10-20 mL per gram of substrate).[3]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).[3]
-
Flush the reaction system with an inert gas (argon or nitrogen) for 5-10 minutes to remove any oxygen.[3]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with vigorous stirring (for toluene, the temperature will be around 111 °C).[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.[3]
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[3]
-
Wash the filter cake with the same solvent to ensure all the product is collected.[3]
-
-
Purification:
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.[3]
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.[3]
-
Disclaimer: These protocols are intended for use by trained laboratory professionals. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may need to be optimized for specific laboratory setups and scales.
References
Application Notes and Protocols for 4-Methyl-1-naphthol as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methyl-1-naphthol as a versatile synthetic intermediate in the preparation of a variety of organic compounds, including those with potential biological activity. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate reaction optimization and scalability.
Overview of Synthetic Applications
This compound serves as a valuable building block in organic synthesis due to the reactive hydroxyl group and the modifiable naphthalene ring system. Its applications primarily lie in the synthesis of substituted naphthalenes, which are precursors to dyes, agrochemicals, and biologically active molecules. Key reactions include electrophilic aromatic substitution, the Bucherer reaction for the synthesis of amines, and azo coupling to form azo dyes with potential antimicrobial and antifungal properties.
Electrophilic Aromatic Substitution
The naphthalene ring of this compound is susceptible to electrophilic attack. The hydroxyl group is an activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. Due to steric hindrance from the peri-hydrogen at position 8, electrophilic substitution is generally favored at the C2 and C4 positions. However, since the C4 position is already substituted with a methyl group, electrophilic attack is predominantly directed to the C2 position.
Brønsted Acid-Catalyzed Tandem Reaction
A notable application of this compound is its reaction with 1,4-enediones in a Brønsted acid-catalyzed tandem cyclization/addition reaction to afford 2-furylmethylnaphthalenes. These products can be valuable intermediates for further synthetic elaborations.
Experimental Protocol: Synthesis of 2-((5-(4-chlorophenyl)-2-furyl)methyl)-4-methyl-1-naphthol
-
Materials: this compound, 1-(4-chlorophenyl)-1,4-enedione, p-toluenesulfonic acid (p-TsOH), Dichloroethane (DCE).
-
Procedure:
-
To a solution of this compound (0.2 mmol) and 1-(4-chlorophenyl)-1,4-enedione (0.24 mmol) in dichloroethane (2.0 mL), add p-toluenesulfonic acid (0.02 mmol).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-furylmethylnaphthalene.
-
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1-(4-chlorophenyl)-1,4-enedione | p-TsOH | DCE | 80 | 12 | 92 |
Table 1: Quantitative data for the Brønsted acid-catalyzed tandem reaction.
Figure 1: Workflow for the synthesis of 2-furylmethylnaphthalenes.
Synthesis of Naphthylamines via the Bucherer Reaction
The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia or an amine.[1][2] This reaction is a cornerstone in the synthesis of naphthylamine derivatives, which are important intermediates for dyes and pharmaceuticals.[1]
Experimental Protocol: Synthesis of 4-Methyl-1-naphthylamine
-
Materials: this compound, Sodium bisulfite (NaHSO₃), Aqueous ammonia (NH₃(aq)).
-
Procedure:
-
In a pressure vessel, place this compound, a saturated aqueous solution of sodium bisulfite, and concentrated aqueous ammonia.
-
Seal the vessel and heat the mixture to 150 °C for 8 hours.
-
Cool the reaction vessel to room temperature and cautiously release the pressure.
-
The product, 4-Methyl-1-naphthylamine, will precipitate from the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization.
-
| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | NaHSO₃, NH₃(aq) | 150 | 8 | 4-Methyl-1-naphthylamine | High |
Table 2: General conditions for the Bucherer reaction of this compound. Specific yields may vary based on precise conditions and work-up procedures.
Figure 2: Bucherer reaction pathway for amination of this compound.
Azo Coupling for the Synthesis of Bioactive Dyes
Azo dyes derived from naphthols have been investigated for their biological activities, including antimicrobial and antifungal properties. The reaction involves the coupling of a diazonium salt with this compound, typically at the C2 position.
Experimental Protocol: Synthesis of a this compound-based Azo Dye
-
Materials: Aniline derivative (e.g., 4-nitroaniline), Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), this compound, Sodium hydroxide (NaOH).
-
Procedure:
-
Diazotization: Dissolve the aniline derivative in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Add a cold aqueous solution of sodium nitrite dropwise with stirring to form the diazonium salt.
-
Coupling: In a separate beaker, dissolve this compound in an aqueous sodium hydroxide solution and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the this compound solution with constant stirring.
-
A colored precipitate of the azo dye will form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the dye by filtration, wash thoroughly with cold water, and dry.
-
| Aniline Derivative | Coupling Agent | Coupling pH | Temperature (°C) | Product | Potential Activity |
| 4-Nitroaniline | This compound | Alkaline | 0-5 | 2-((4-nitrophenyl)diazenyl)-4-methylnaphthalen-1-ol | Antimicrobial, Antifungal |
Table 3: General conditions for the synthesis of azo dyes from this compound.
Potential Antimicrobial and Antifungal Activity
While specific data for this compound derived azo dyes is an area for further research, related naphthol-based azo compounds have demonstrated inhibitory activity against various bacterial and fungal strains. The proposed mechanism of action for some antimicrobial dyes involves the inhibition of essential cellular processes. For instance, some compounds are known to interfere with DNA gyrase in bacteria or lanosterol 14α-demethylase in fungi, both of which are crucial for microbial survival.
Figure 3: Potential antimicrobial and antifungal mechanisms of action for naphthol derivatives.
Conclusion
This compound is a readily available and versatile synthetic intermediate. The protocols and data presented herein provide a foundation for its use in the synthesis of a range of functionalized naphthalene derivatives. Further exploration of the biological activities of these derivatives, particularly in the context of antimicrobial and antifungal applications, represents a promising avenue for future research and drug development.
References
experimental procedure for Friedel-Crafts reaction of 1-naphthol
Application Notes: Friedel-Crafts Reaction of 1-Naphthol
The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the attachment of alkyl or acyl substituents to aromatic rings.[1] When applied to 1-naphthol, this reaction provides a powerful tool for the synthesis of functionalized naphthol derivatives, which are important structural motifs in medicinal chemistry and materials science.[2] The reaction proceeds via electrophilic aromatic substitution, where the electron-rich naphthol ring acts as a nucleophile.[3][4]
Key to the utility of the Friedel-Crafts reaction on 1-naphthol is the ability to control the regioselectivity of the substitution. The hydroxyl group of 1-naphthol is an activating ortho-, para-director. Consequently, substitution typically occurs at the C2 (ortho) or C4 (para) position. Recent advancements have demonstrated that the regiochemical outcome can be precisely controlled by the choice of solvent, catalyst, and reaction conditions.[5][6] For instance, solvent polarity can influence the reaction pathway, with non-coordinating solvents like toluene favoring ortho-alkylation, while more polar coordinating solvents like acetonitrile promote para-alkylation.[5][6]
Friedel-Crafts reactions are broadly categorized into two types: alkylation and acylation.
-
Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the naphthol ring.[7] It typically uses an alkyl halide or an alkene in the presence of a Lewis acid or Brønsted acid catalyst.[1][2] A challenge in alkylation is the potential for polyalkylation, as the newly introduced alkyl group can further activate the ring.[7]
-
Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl halide or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][8] A significant advantage of acylation is that the resulting ketone product is less reactive than the starting material due to the electron-withdrawing nature of the carbonyl group, which prevents multiple acylations.[9][10]
These protocols provide researchers with methods to selectively synthesize ortho- and para-substituted 1-naphthol derivatives, crucial intermediates for drug development and scientific research.
Experimental Protocols
Protocol 1: Solvent-Controlled Regioselective Friedel-Crafts Alkylation of 1-Naphthol
This protocol describes a method for the site-selective alkylation of 1-naphthol with in situ generated aza-ortho-quinone methides (aza-o-QMs), where the solvent controls whether substitution occurs at the ortho or para position.[5][6]
A. Ortho-Selective Alkylation (Toluene)
-
Reaction Setup: In a 7 mL glass vial, add 2-(tosylmethyl)aniline derivative (0.1 mmol, 1.0 equiv) and 1-naphthol (0.15 mmol, 1.5 equiv).
-
Solvent and Reagent Addition: Dissolve the solids in 2.0 mL of anhydrous toluene. Add potassium phosphate (K₃PO₄) (0.20 mmol, 2.0 equiv) to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature (25–28 °C) for 72 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, purify the reaction mixture directly using silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure ortho-alkylated product.[5][6]
B. Para-Selective Alkylation (Acetonitrile)
-
Reaction Setup: In a 7 mL glass vial, add 2-(tosylmethyl)aniline derivative (0.1 mmol, 1.0 equiv) and 1-naphthol (0.14 mmol, 1.4 equiv).
-
Solvent and Reagent Addition: Dissolve the solids in 2.0 mL of anhydrous acetonitrile (CH₃CN). Add potassium phosphate (K₃PO₄) (0.20 mmol, 2.0 equiv) to the solution.[5]
-
Reaction Execution: Stir the reaction mixture at room temperature (25–28 °C) for 72 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, purify the reaction mixture using silica gel column chromatography to obtain the pure para-alkylated product.[5]
Protocol 2: General Friedel-Crafts Acylation of 1-Naphthol
This protocol provides a general procedure for the Friedel-Crafts acylation of 1-naphthol using acetyl chloride and aluminum chloride, a strong Lewis acid catalyst.[3][11]
Caution: Aluminum chloride and acetyl chloride are water-sensitive, corrosive, and react exothermically. Handle with care in a fume hood and ensure all glassware is dry.[3]
-
Reaction Setup: In a dry 100-mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) (0.055 mol, 1.1 equiv) and 15 mL of a dry, inert solvent (e.g., dichloromethane or carbon disulfide).[3][11]
-
Cooling: Cool the mixture to 0 °C in an ice/water bath.
-
Reagent Addition (Acyl Chloride): Dissolve acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of the solvent and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10 minutes to form the acylium ion electrophile.[3]
-
Reagent Addition (1-Naphthol): Dissolve 1-naphthol (0.050 mol, 1.0 equiv) in 10 mL of the solvent and add it to the dropping funnel. Following the complete addition of acetyl chloride, add the 1-naphthol solution dropwise. Control the rate of addition to prevent excessive boiling.[3]
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.[3]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl to decompose the aluminum chloride complex.[3][11]
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with 20 mL of dichloromethane.[3]
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water and brine.[11]
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.[3][11] The crude product can be further purified by column chromatography or recrystallization.
Data Presentation
Table 1: Solvent-Controlled Regioselective Alkylation of 1-Naphthol with a 2-(tosylmethyl)aniline derivative. [5]
| Entry | Solvent | Product Position | Yield (%) |
| 1 | Toluene | ortho (C2) | 80 |
| 2 | Acetonitrile | para (C4) | 72 |
Reaction Conditions: 0.10 mmol of 2-(tosylmethyl)aniline, 1-naphthol, and 0.20 mmol of K₃PO₄ in 2.0 mL of solvent at room temperature for 72 h. Yields are isolated yields.[5]
Table 2: Regioselective ortho-Acylation of Naphthols with Carboxylic Acids. [12]
| Entry | Substrate | Acylating Agent | Product Position | Yield (%) |
| 1 | 1-Naphthol | Acetic Acid | 2-Acetyl-1-naphthol | 94 |
| 2 | 1-Naphthol | Propanoic Acid | 2-Propanoyl-1-naphthol | 92 |
| 3 | 2-Naphthol | Acetic Acid | 1-Acetyl-2-naphthol | 95 |
Reaction Conditions: Naphthol (1 mmol), carboxylic acid (1.2 mmol), ZnCl₂@Al₂O₃ catalyst, solvent-free, microwave irradiation. Yields are isolated yields.[12]
Visualizations
Caption: General experimental workflow for a Friedel-Crafts reaction.
Caption: Solvent-controlled regioselectivity in the alkylation of 1-naphthol.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05580A [pubs.rsc.org]
- 3. websites.umich.edu [websites.umich.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Alkylation [organic-chemistry.org]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Application of 4-Methyl-1-naphthol in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Methyl-1-naphthol in various organic synthesis transformations. This compound serves as a versatile building block for the synthesis of a range of compounds, including potential pharmaceutical intermediates, dyes, and other functional organic molecules. Its reactivity is primarily governed by the nucleophilic character of the naphthoxide ion and the susceptibility of the naphthalene ring to electrophilic substitution.
Core Applications
This compound is a valuable precursor for several key chemical transformations, including:
-
O-Alkylation: The synthesis of 4-methyl-1-alkoxynaphthalenes, which can be used as intermediates in the preparation of more complex molecules.
-
Bucherer Reaction: The conversion of the hydroxyl group to an amino group, yielding 4-methyl-1-naphthylamine, a crucial intermediate for dyes and pharmaceuticals.
-
Azo Coupling: Reaction with diazonium salts to form azo dyes. The methyl group at the 4-position directs the coupling to the 2-position.
-
Oxidation: Conversion to naphthoquinones, which are present in many biologically active compounds.
-
C-Alkylation: Introduction of alkyl groups onto the naphthalene ring, further functionalizing the molecule.
The following sections provide detailed protocols and quantitative data for these key applications.
Data Presentation
| Reaction Type | Product | Reagents | Catalyst/Conditions | Yield (%) | Reference |
| O-Alkylation | 4-Methyl-1-methoxynaphthalene | Dimethyl carbonate, Sodium hydroxide | Tetrabutylammonium bromide (phase transfer catalyst), 60-85°C | 95.8 | [1] |
| C-Alkylation | 2,4-Dimethyl-1-naphthol | Methanol | Alumina | High selectivity | [2] |
| Oxidation | 2-Methyl-1,4-naphthoquinone (from 2-methyl-1-naphthol) | tert-Butyl hydroperoxide | Iron tetrasulfophthalocyanine on amino-modified silica | 59 (selectivity) | |
| Azo Coupling | Representative Azo Dye | 4-Methylaniline, Sodium Nitrite, HCl, Sodium Hydroxide | 0-5°C | High | [3] |
| Bucherer Reaction | 4-Methyl-1-naphthylamine | Ammonia, Sodium bisulfite | Heat | Good | [4][5] |
Experimental Protocols
O-Alkylation: Synthesis of 4-Methyl-1-methoxynaphthalene
This protocol describes the O-methylation of this compound using the environmentally benign reagent dimethyl carbonate.[1]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dimethyl carbonate (DMC)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Dichloromethane or Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a 10-15% aqueous solution of NaOH or KOH.
-
In a round-bottom flask, dissolve this compound in the aqueous alkaline solution.
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Using a dropping funnel, add dimethyl carbonate dropwise to the reaction mixture. The molar ratio of this compound : dimethyl carbonate : sodium hydroxide should be approximately 1 : 0.9 : 0.6.
-
After the addition is complete, heat the reaction mixture to 60-85°C.
-
Maintain this temperature for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 4-Methyl-1-methoxynaphthalene.
Logical Workflow for O-Alkylation:
Caption: Workflow for the O-methylation of this compound.
Bucherer Reaction: Synthesis of 4-Methyl-1-naphthylamine
This is a representative protocol for the conversion of this compound to 4-methyl-1-naphthylamine based on the well-established Bucherer reaction.[4][5]
Materials:
-
This compound
-
Ammonia solution (aqueous)
-
Sodium bisulfite (NaHSO₃)
-
Autoclave or sealed reaction vessel
-
Heating source
Procedure:
-
In a suitable pressure vessel, place this compound, a saturated aqueous solution of sodium bisulfite, and an excess of aqueous ammonia.
-
Seal the vessel and heat the mixture. The reaction temperature and time will need to be optimized, but temperatures around 150°C for several hours are typical for the Bucherer reaction.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully open the vessel in a well-ventilated fume hood.
-
The product, 4-methyl-1-naphthylamine, may precipitate upon cooling. If not, it can be isolated by basifying the reaction mixture (if necessary) and extracting with a suitable organic solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Reaction Pathway for Bucherer Reaction:
Caption: Simplified mechanism of the Bucherer reaction.
Azo Coupling: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of an azo dye by coupling this compound with a diazonium salt generated from a primary aromatic amine, such as 4-methylaniline (p-toluidine).[3]
Materials:
-
4-Methylaniline (p-toluidine)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
This compound
-
Sodium hydroxide (NaOH)
-
Ice
-
Beakers
-
Stirring rod
-
Buchner funnel and filter paper
Procedure:
Part 1: Diazotization of 4-Methylaniline
-
In a 100 mL beaker, dissolve 1.07 g (0.01 mol) of 4-methylaniline in a mixture of 3 mL of concentrated HCl and 10 mL of distilled water.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of distilled water and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution to the cold 4-methylaniline solution with constant stirring. Maintain the temperature between 0-5°C.
-
After the addition is complete, stir for another 10-15 minutes. The resulting solution contains the (4-methylphenyl)diazonium chloride.
Part 2: Azo Coupling
-
In a 250 mL beaker, dissolve 1.58 g (0.01 mol) of this compound in 20 mL of a 10% NaOH solution.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the cold this compound solution. A colored precipitate will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes.
Part 3: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold distilled water.
-
Allow the product to air dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Experimental Workflow for Azo Dye Synthesis:
Caption: Workflow for the synthesis of an azo dye from this compound.
Oxidation to 4-Methyl-1,2-naphthoquinone
This is a general protocol for the oxidation of this compound. The oxidation of substituted naphthols can yield various products, and the reaction conditions need to be carefully controlled to achieve the desired naphthoquinone. The oxidation of 2-methyl-1-naphthol to 2-methyl-1,4-naphthoquinone (Vitamin K3) is a well-known process, suggesting a similar transformation is feasible for this compound.
Materials:
-
This compound
-
Oxidizing agent (e.g., tert-butyl hydroperoxide, chromic acid, Fremy's salt)
-
Suitable solvent (e.g., acetic acid, acetone, water)
-
Catalyst (if required, e.g., a metal complex)
Procedure:
-
Dissolve this compound in a suitable solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent to the solution with stirring. If a catalyst is used, it should be added prior to the oxidant.
-
The reaction is often exothermic and the temperature should be controlled.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by TLC).
-
The work-up procedure will depend on the oxidizing agent and solvent used. Typically, it involves quenching any excess oxidant, followed by extraction of the product into an organic solvent.
-
The organic layer is then washed, dried, and the solvent is removed to yield the crude 4-methyl-1,2-naphthoquinone.
-
Purification can be achieved by column chromatography or recrystallization.
Logical Relationship in Oxidation:
Caption: Oxidation of this compound to its corresponding naphthoquinone.
References
- 1. CN102757322A - Preparation method of 1-methoxynaphthalene - Google Patents [patents.google.com]
- 2. US3993701A - Methylation of α-naphthol to 2-methyl-1-naphthol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: Derivatization of 4-Methyl-1-naphthol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Gas chromatography-mass spectrometry (GC-MS) is a premier technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, direct GC-MS analysis of polar compounds like 4-Methyl-1-naphthol is challenging. Its hydroxyl group leads to low volatility and poor chromatographic peak shape, hindering accurate quantification.[1][2] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives. This process significantly improves chromatographic behavior and detection sensitivity, making it an essential step for the robust analysis of phenolic compounds like this compound.[1]
This application note provides detailed protocols for two primary derivatization strategies for this compound: Silylation and Acylation .
Choosing a Derivatization Strategy
The selection of a derivatization method depends on the specific analytical requirements, sample matrix, and desired sensitivity.
-
Silylation: This is a versatile and widely used technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[1][4] The resulting TMS-ethers are more volatile and thermally stable.[2] A key consideration is that silylating reagents and their derivatives are highly susceptible to hydrolysis, requiring strictly anhydrous conditions.[1][2]
-
Acylation: This method involves reacting the hydroxyl group with an acylating agent, such as acetic anhydride or a perfluoroacyl anhydride like pentafluoropropionic anhydride (PFPA). Acyl derivatives are often very stable. Perfluoroacylated derivatives, in particular, are highly electron-capturing, which can dramatically enhance sensitivity when using an electron capture detector (ECD) and can produce characteristic mass fragments for confident identification in MS analysis.[5][6]
Quantitative Data
While specific quantitative data for this compound is not extensively published, the following table summarizes the performance data for the closely related structural isomers, 1-naphthol and 2-naphthol, using an in-situ acetylation derivatization method with acetic anhydride.[7][8] Similar performance characteristics can be expected for this compound.
| Parameter | 1-Naphthol | 2-Naphthol |
| Linearity Range | 1 - 100 µg/L | 1 - 100 µg/L |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 0.30 µg/L | 0.30 µg/L |
| Limit of Quantification (LOQ) | 1.00 µg/L | 1.00 µg/L |
| Recovery | 90.8% - 98.1% | 90.8% - 98.1% |
| Intraday Precision (RSD) | 0.3% - 3.9% | 0.3% - 3.9% |
| Interday Precision (RSD) | 0.4% - 4.1% | 0.4% - 4.1% |
| Data derived from a validated method for urinary naphthols.[7][8] |
Experimental Workflows & Reactions
The following diagrams illustrate the general experimental workflow and the chemical reactions for silylation and acylation of this compound.
Experimental Protocols
Safety Precaution: Derivatization reagents are often corrosive and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Silylation using BSTFA
This protocol is suitable for creating volatile trimethylsilyl (TMS) derivatives.
Materials:
-
Dried sample extract containing this compound.
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.[2]
-
Anhydrous Pyridine or other aprotic solvent (e.g., Acetonitrile).
-
2 mL amber glass reaction vials with PTFE-lined caps.
-
Heating block or oven.
-
Vortex mixer.
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Residual water will consume the silylating reagent and inhibit the reaction.[1][2] This can be achieved by evaporation under a gentle stream of dry nitrogen.
-
Reagent Addition: To the dried sample residue in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the analytes. Then, add 100 µL of BSTFA (or BSTFA + 1% TMCS for potentially hindered hydroxyl groups).[2]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes.[2] Optimization of time and temperature may be necessary.[9]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.
Protocol 2: Acylation using Acetic Anhydride
This protocol produces a stable acetylated derivative.
Materials:
-
Sample containing this compound.
-
Acetic anhydride.[7]
-
Pyridine (as catalyst) or Potassium Carbonate (for aqueous samples).[2]
-
Organic solvent for extraction (e.g., n-hexane, dichloromethane).[7]
-
Saturated sodium bicarbonate solution.
-
Reaction vials.
Procedure:
-
Sample Preparation:
-
Reagent Addition: Add an excess of acetic anhydride (e.g., 50-200 µL) to the sample.[1][2][7]
-
Reaction: Tightly cap the vial and vortex vigorously for 10-60 seconds. The reaction is often rapid at room temperature but can be heated to 50-60°C for 15-30 minutes to ensure completion.[2][10]
-
Work-up and Extraction: After cooling, add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride.[1] Extract the acetylated derivative with 1 mL of n-hexane by vortexing for 1-2 minutes.[7]
-
Analysis: Allow the layers to separate and transfer the organic (upper) layer to a clean vial for GC-MS analysis.[2][7]
Protocol 3: Acylation using Pentafluoropropionic Anhydride (PFPA)
This protocol is used to create highly sensitive derivatives for trace analysis.
Materials:
-
Dried sample extract.
-
Pentafluoropropionic anhydride (PFPA).[5]
-
Solvent (e.g., Ethyl Acetate, Toluene).[11]
-
Base catalyst/acid scavenger (e.g., Pyridine, Triethylamine).[5]
-
Reaction vials.
-
Heating block.
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry and dissolved in a suitable aprotic solvent (e.g., 100 µL of ethyl acetate).
-
Reagent Addition: To the sample solution, add 50 µL of PFPA and 10 µL of pyridine (as catalyst).
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.[12]
-
Evaporation: After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
Typical GC-MS Parameters
The following are example starting parameters for the analysis of derivatized naphthols. These should be optimized for the specific instrument and application.[1]
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Injection Port Temp: 250°C.[7]
-
Injection Mode: Splitless.
-
Oven Program: Initial temperature 100°C for 1 minute, then ramp at 10°C/min to 300°C, hold for 5 minutes.[7]
-
MS System: Agilent 5977B or equivalent.
-
Transfer Line Temp: 300°C.[7]
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Greener Synthesis: A Detailed Protocol for the O-methylation of 1-Naphthol Using Dimethyl Carbonate
Application Note: This document provides a comprehensive protocol for the O-methylation of 1-naphthol to produce 1-methoxynaphthalene (also known as Yara Yara), a valuable compound in the fragrance and perfume industry. This method utilizes dimethyl carbonate (DMC) as a green methylating agent, offering a safer and more environmentally benign alternative to traditional hazardous reagents like dimethyl sulfate and methyl halides.[1][2][3][4] The protocols detailed below are suitable for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
The O-methylation of phenols is a fundamental transformation in organic chemistry.[1] Traditionally, this reaction has been carried out using highly toxic and carcinogenic reagents.[1] The principles of green chemistry encourage the use of safer alternatives, and dimethyl carbonate has emerged as a prime candidate.[1][5] DMC is non-toxic, biodegradable, and produces innocuous byproducts such as methanol and carbon dioxide.[1] The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks the methyl group of DMC.[6] The formation of the nucleophilic naphthoxide from 1-naphthol is facilitated by a base. To enhance reaction rates and yields, a phase-transfer catalyst (PTC) is often employed, which facilitates the transfer of the naphthoxide anion from an aqueous or solid phase to the organic phase where it can react with DMC.[1][7]
Data Presentation: Comparison of Protocols
The following table summarizes various reported protocols for the O-methylation of 1-naphthol and related phenols using dimethyl carbonate, highlighting the differences in reaction conditions and yields.
| Catalyst/Base System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH/KOH & TBAB | Water | 60-85 | 3-6 | ~95.8 | [6][7][8] |
| Na₂CO₃ | DMC | 120 | 168 | 91 | [9][10] |
| Na₂CO₃ & TBAB | None | Reflux (90) | 15 | 92.4 | [1][11] |
| DBU | DMC | 90 | 16 | 99 | [9][10] |
| K₂CO₃ & PEG 1000 | None (CSTR) | 160-200 | Continuous | Quantitative | [12] |
| Cs₂CO₃ | DMC | 120-160 | - | Good | [13][14] |
Experimental Protocols
Two detailed protocols are provided below. The first is a widely applicable method using a phase-transfer catalyst, and the second utilizes an organic base under milder conditions.
Protocol 1: Phase-Transfer Catalysis (PTC) Method
This protocol is a robust and high-yielding method for the O-methylation of 1-naphthol.[6][7][8]
Materials:
-
1-Naphthol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dimethyl carbonate (DMC)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Dichloromethane or Diethyl ether (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Naphthoxide: In a round-bottom flask, dissolve 1-naphthol in a 10-15% aqueous solution of sodium hydroxide or potassium hydroxide. The molar ratio of 1-naphthol to base should be approximately 1:0.6-0.7.[6][7]
-
Addition of Catalyst and Reagent: To the stirred solution, add a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Slowly add dimethyl carbonate dropwise to the reaction mixture. The molar ratio of 1-naphthol to dimethyl carbonate should be approximately 1:0.9-1.2.[6][7]
-
Reaction: Heat the mixture to 60-85°C and maintain this temperature with vigorous stirring for 3-6 hours.[1][7][8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).[1]
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain pure 1-methoxynaphthalene.[1][8]
Protocol 2: DBU-Catalyzed Method
This protocol utilizes the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which can lead to high conversions under relatively mild conditions.[9][10]
Materials:
-
1-Naphthol
-
Dimethyl carbonate (DMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethyl acetate (for work-up)
-
1N HCl solution
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-naphthol (1.0 g, 6.94 mmol) in dimethyl carbonate (10 mL).[10]
-
Addition of Base: Add DBU (1.06 g, 6.94 mmol, 1 equivalent) to the solution.[10]
-
Reaction: Heat the resulting mixture to reflux (90°C) for 16 hours.[10] Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (40 mL).[10]
-
The organic layer is then washed with a 1N HCl solution.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the O-methylation of 1-naphthol.
Reaction Mechanism
Caption: Generalized reaction mechanism for the O-methylation of 1-naphthol.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102757322A - Preparation method of 1-methoxynaphthalene - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]
- 11. dspace.uii.ac.id [dspace.uii.ac.id]
- 12. iris.unive.it [iris.unive.it]
- 13. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 14. Convenient O-Methylation of Phenols with Dimethyl Carbonate | Semantic Scholar [semanticscholar.org]
- 15. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude 4-Methyl-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1-naphthol is a valuable chemical intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The purity of this compound is critical for downstream applications, necessitating effective purification strategies to remove byproducts and unreacted starting materials from the crude product. This document provides detailed application notes and protocols for the most common methods of purifying crude this compound: recrystallization, vacuum fractional distillation, and column chromatography.
Common Impurities in Crude this compound
The nature and quantity of impurities in crude this compound are highly dependent on the synthetic route employed. A common method for its synthesis is the Friedel-Crafts alkylation of 1-naphthol with a methylating agent. Potential impurities from this process can include:
-
Unreacted 1-naphthol: The starting material for the synthesis.
-
2-Methyl-1-naphthol: An isomer formed during the alkylation process[1].
-
Polymethylated naphthols: Di- and tri-methylated naphthol species can form, which are typically higher boiling point byproducts[2].
-
Other isomeric methylnaphthols: Depending on the reaction conditions, methylation can occur at other positions on the naphthalene ring.
-
Solvent and catalyst residues: Remnants from the reaction and workup steps.
-
Polymeric or tarry materials: High molecular weight byproducts that can form under harsh reaction conditions.
The choice of purification method will depend on the specific impurity profile of the crude material.
Comparison of Purification Methods
The following table summarizes the typical performance of each purification method for crude this compound. The data presented is a synthesis of reported yields and purities for the purification of similar naphthol compounds and should be considered as a general guideline.
| Purification Method | Purity of Starting Material | Purity of Final Product | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Recrystallization | 85-95% | >99% | 70-90% | High | Simple, cost-effective, and scalable for removing small amounts of impurities. | Solvent selection can be challenging; significant product loss in the mother liquor. |
| Vacuum Fractional Distillation | 70-90% | 98-99.5% | 80-95% | High | Effective for separating compounds with different boiling points; scalable. | Not suitable for thermally sensitive compounds or azeotropic mixtures. |
| Column Chromatography | 50-90% | >99.5% | 60-85% | Low to Medium | High resolution for separating complex mixtures and closely related isomers. | Time-consuming, requires large solvent volumes, and can be difficult to scale up. |
Experimental Protocols
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.
Caption: Workflow for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, toluene, heptane, or cyclohexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Common solvent systems for naphthols include ethanol/water, toluene, and heptane[3][4].
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent, just enough to cover the solid. Heat the mixture to boiling with gentle swirling or stirring. Add more solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (1-2% by weight of the solute). Swirl the mixture and gently heat for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by suction filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Vacuum Fractional Distillation
Vacuum fractional distillation is effective for purifying liquids with different boiling points. By reducing the pressure, the boiling points of the compounds are lowered, which is beneficial for thermally sensitive compounds.
Caption: Workflow for the purification of this compound by vacuum fractional distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump and pressure gauge
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude this compound and boiling chips or a stir bar in the distillation flask. Ensure all joints are properly sealed with vacuum grease.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Heating: Begin heating the distillation flask with a heating mantle. Stir the contents if using a magnetic stir bar.
-
Fraction Collection:
-
Forerun: As the mixture begins to boil, a forerun containing lower-boiling impurities will distill first. Collect this fraction in a separate receiving flask and discard it.
-
Main Fraction: As the temperature of the vapor stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the purified product. A successful distillation of 1-naphthol was achieved with a recovery of 87%[5].
-
-
Completion: Stop the distillation when the temperature begins to drop or fluctuate, or when only a small amount of residue remains in the distillation flask.
-
Cooling: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating closely related isomers.
Caption: Workflow for the purification of this compound by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp
-
Rotary evaporator
Procedure:
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system (mobile phase) that provides good separation of this compound from its impurities. A common starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the eluent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Alternatively, for less soluble samples, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if necessary) to maintain a steady flow rate.
-
Collect the eluate in a series of labeled test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate.
-
Develop the TLC plate in the eluent system and visualize the spots under a UV lamp.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product. An analytical HPLC method for this compound uses a C18 column with a mobile phase of acetonitrile and water with phosphoric acid, which could be adapted for preparative scale[5].
-
Conclusion
The choice of purification method for crude this compound depends on the scale of the purification, the nature of the impurities, and the desired final purity. For high-purity requirements and complex impurity profiles, column chromatography is the most effective method, albeit with lower throughput. For larger quantities and to remove impurities with significantly different boiling points, vacuum fractional distillation is a suitable choice. Recrystallization is a simple and economical method for removing small amounts of impurities from a relatively pure starting material. A combination of these techniques, such as distillation followed by recrystallization, may be necessary to achieve the highest purity.
References
Application Notes and Protocols for 4-Methyl-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and experimental use of 4-Methyl-1-naphthol. The information is intended to guide laboratory personnel in best practices for safety and to provide starting points for experimental design.
Section 1: Laboratory Safety and Handling
This compound is a chemical that requires careful handling to minimize risks to laboratory personnel. The following protocols are based on established safety guidelines for similar aromatic hydroxyl compounds.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation[1].
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following provides general guidance:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.
-
Lab Coat: A standard lab coat should be worn. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls are recommended.
-
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. Protect from light. Incompatible materials include strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops or persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Accidental Release Measures
-
Small Spills:
-
Wear appropriate PPE.
-
Remove all sources of ignition.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent the spill from entering drains or waterways.
-
Contain the spill using a dike of inert material.
-
Follow the procedure for small spills for cleanup.
-
Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Section 2: Physicochemical and Toxicological Data
The following tables summarize key physicochemical and toxicological information for this compound and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| Appearance | Data not available | |
| Solubility | Data not available for this compound. 1-Naphthol is soluble in alcohol, ether, benzene, and chloroform, and slightly soluble in water. |
Table 2: Toxicological Data
| Compound | Test | Species | Route | Value | Reference |
| 4-Amino-2-methyl-1-naphthol HCl | LD50 | Rat | Oral | 0.7 g/kg | [2] |
| 1-Naphthol | LD50 | Rat | Oral | >500 mg/kg to <2,000 mg/kg | [3] |
| 1-Naphthol | LD50 | Rat | Dermal | >4,000 mg/kg | [3] |
| Naphthalene | LD50 | Male Rat | Oral | 2,200 mg/kg | [4] |
| Naphthalene | LD50 | Female Rat | Oral | 2,400 mg/kg | [4] |
| Naphthalene | LD50 | Male Mouse | Oral | 533 mg/kg | [4] |
| Naphthalene | LD50 | Female Mouse | Oral | 710 mg/kg | [4] |
Note: Specific LD50 data for this compound was not found. The provided data for related compounds should be used for general guidance only.
Section 3: Experimental Protocols
Naphthol derivatives have shown potential as anticancer and antimicrobial agents. The following are representative protocols that can be adapted for the evaluation of this compound.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard method to assess the effect of a compound on cell viability[5][6][7][8][9].
Materials:
-
This compound
-
Target cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize the cells, count them, and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same percentage of DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism[10].
Materials:
-
This compound
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Grow the microbial strain overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum in broth without the compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the positive control.
-
Section 4: Potential Signaling Pathways and Biological Activity
While specific signaling pathways for this compound are not well-documented, research on related naphthol and naphthoquinone derivatives suggests potential mechanisms of action, particularly in cancer cells.
Some naphthoquinone-naphthol derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by downregulating the EGFR/PI3K/Akt signaling pathway [11]. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to the activation of pro-apoptotic proteins like cleaved caspase-3 and a reduction in anti-apoptotic proteins like Bcl-2[11].
The biological activity of naphthol derivatives is an active area of research. Studies have shown that various substituted naphthols possess a broad spectrum of biological activities, including:
-
Anticancer Activity: Many naphthol derivatives have demonstrated cytotoxic effects against various cancer cell lines[11][12][13]. The mechanism often involves the induction of apoptosis.
-
Antimicrobial Activity: Naphthol derivatives have also been investigated for their antibacterial and antifungal properties[14].
Further research is needed to elucidate the specific biological activities and mechanisms of action of this compound.
Section 5: Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C11H10O | CID 82483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-methyl-1-naphthol - Wikipedia [en.wikipedia.org]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. broadpharm.com [broadpharm.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. actascientific.com [actascientific.com]
- 11. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-1-naphthol
Welcome to the technical support center for the synthesis of 4-Methyl-1-naphthol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
General Issues
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Q1: My overall yield of this compound is consistently low. What are the common causes?
Low yields can stem from several factors depending on the synthetic route. Common issues include incomplete reactions, degradation of the starting material or product, formation of side products, and mechanical losses during workup and purification. To troubleshoot, it is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure full conversion of the starting material. Additionally, ensuring the purity of reagents and solvents, and optimizing reaction conditions such as temperature and reaction time are critical.
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Q2: The final product, this compound, is dark in color and appears impure. How can I improve its purity?
This compound is known to darken upon storage, which can be exacerbated by exposure to air and light.[1] Impurities from the reaction, such as isomeric byproducts or residual starting materials, can also contribute to discoloration. Purification by recrystallization is a common and effective method. Suitable solvents for recrystallization of naphthol derivatives include aqueous methanol, ethanol, cyclohexane, heptane, and toluene.[2][3] The choice of solvent will depend on the specific impurities present. In some cases, sublimation can yield highly pure, colorless needles.
Method-Specific Troubleshooting
Route 1: Demethylation of 4-Methyl-1-methoxynaphthalene
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Q3: I am performing the demethylation of 4-Methyl-1-methoxynaphthalene with pyridine hydrochloride, but the reaction is not going to completion. What should I do?
Incomplete demethylation can be due to insufficient heating or reaction time. This reaction is typically carried out at a high temperature, around 200°C, for approximately 3 hours.[1] Ensure that the reaction mixture is heated uniformly and that the temperature is maintained throughout the reaction period. It is also important to use a sufficient excess of pyridine hydrochloride. Monitoring the reaction by TLC can help determine the optimal reaction time for your specific setup.
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Q4: The workup of the pyridine hydrochloride demethylation is difficult, and I'm losing a significant amount of product. Are there any tips for an efficient extraction?
The workup involves treating the cooled reaction mixture with dilute hydrochloric acid and extracting with an organic solvent like ether.[1] To minimize product loss, ensure thorough mixing during the acid treatment to neutralize all the pyridine. Multiple extractions with the organic solvent will help maximize the recovery of this compound. Washing the combined organic extracts with brine can help remove residual water and salts before drying and solvent evaporation.
Route 2: Friedel-Crafts Methylation of 1-Naphthol
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Q5: I am attempting a Friedel-Crafts methylation of 1-naphthol, but I am getting a mixture of isomers (e.g., 2-methyl-1-naphthol). How can I improve the regioselectivity for the 4-position?
Controlling regioselectivity in Friedel-Crafts reactions on naphthol systems can be challenging. The choice of solvent and catalyst is critical. Non-polar solvents tend to favor the formation of the para-substituted product (this compound). The choice of the Lewis acid catalyst and the reaction temperature also significantly influences the product distribution. Milder Lewis acids and lower temperatures generally favor the kinetic product.
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Q6: My Friedel-Crafts reaction is sluggish and gives a low conversion. How can I improve the reaction rate?
Ensure that all reagents and solvents are anhydrous, as moisture can deactivate the Lewis acid catalyst. The purity of the 1-naphthol starting material is also important. Using a stronger Lewis acid or a higher reaction temperature can increase the reaction rate, but this may also lead to a decrease in selectivity and the formation of more side products. A careful optimization of the balance between reactivity and selectivity is necessary.
Route 3: Grignard Reaction with a Tetralone Precursor
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Q7: I am trying to synthesize this compound via a Grignard reaction, but the reaction is not initiating. What could be the problem?
The most common issue with Grignard reactions is the presence of moisture, which quenches the Grignard reagent. All glassware must be thoroughly dried, and anhydrous solvents must be used. The surface of the magnesium turnings can also be passivated by an oxide layer. Activating the magnesium with a small crystal of iodine or by mechanical means (crushing) can help initiate the reaction.
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Q8: My Grignard reaction is producing a significant amount of a biphenyl byproduct. How can I minimize this side reaction?
Biphenyl formation is a known side reaction in the preparation of Grignard reagents. This can be minimized by adding the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. Using a solvent with a higher boiling point, such as THF, can sometimes improve the outcome.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Purity Notes | Key Advantages | Key Disadvantages |
| Demethylation | 4-Methyl-1-methoxynaphthalene | Pyridine hydrochloride | Good (Specific yield not reported) | Product may darken on storage | Relatively simple procedure | High reaction temperature required |
| Friedel-Crafts Alkylation | 1-Naphthol | Methylating agent, Lewis acid | Variable | Prone to isomeric impurities | Readily available starting material | Poor regioselectivity can be an issue |
| Grignard Reaction | 1-Tetralone | Methylmagnesium bromide, Dehydrogenation catalyst | Good (Specific yield not reported) | Requires a two-step process | Can be a high-yielding route | Requires strictly anhydrous conditions |
| Sulfonation Route | 1-Methylnaphthalene | Sulfuric acid, Alkali | High (up to 98% for naphthols)[4] | Isomeric purity can be high (99.5%)[4] | Can produce high-purity product | Multi-step process with harsh reagents |
Experimental Protocols
Protocol 1: Demethylation of 4-Methyl-1-methoxynaphthalene
This protocol is adapted from a known synthesis of this compound.[1]
-
Reaction Setup: In a round-bottom flask, mix 4-Methyl-1-methoxynaphthalene (1.0 eq) with pyridine hydrochloride (excess, e.g., 1.7 molar eq).
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Reaction: Heat the mixture at 200°C for 3 hours. The mixture will melt and darken.
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Workup: Cool the reaction mixture to room temperature. Add dilute hydrochloric acid to the solidified mass and stir until it is fully dissolved.
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Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).
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Purification: Combine the ether extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DE2918538A1 - Alpha- naphthol prodn. from naphthalene - by sulphonation with sulphuric acid in the presence of acetic anhydride, reaction with molten alkali, and neutralisation with mineral acid - Google Patents [patents.google.com]
troubleshooting common problems in 4-Methyl-1-naphthol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1-naphthol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the synthesis of this compound can arise from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential.
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Reagent Purity: The purity of the starting materials is critical. Impurities can interfere with the reaction and lead to the formation of undesired side products. Ensure you are using high-purity precursors.
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Reaction Conditions:
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Temperature Control: The reaction temperature should be carefully controlled. For instance, in the demethylation of 4-methyl-1-methoxynaphthalene using pyridine hydrochloride, the mixture is heated to 200°C for 3 hours.[1] Deviations from the optimal temperature can lead to incomplete reactions or degradation of the product.
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Inert Atmosphere: Reactions involving naphthols can be sensitive to oxidation, which can be exacerbated at high temperatures. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative side reactions.
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Work-up Procedure: The extraction process is crucial for isolating the product. In a typical synthesis, after cooling the reaction mixture, it is treated with dilute hydrochloric acid and then extracted with a suitable solvent like ether.[1] Inefficient extraction will lead to a lower isolated yield. Ensure thorough mixing during extraction and use an adequate amount of solvent.
Q2: The this compound product I've synthesized is discolored (e.g., brown or black). What causes this and how can I purify it?
Discoloration of this compound is a common issue, often indicating the presence of oxidation products or other impurities.
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Cause of Discoloration: this compound, like other naphthols, is susceptible to oxidation, which can result in the formation of colored quinone-type compounds.[2] Exposure to air, light, and trace metal impurities can catalyze this process. The synthesis of this compound can yield near colorless oily crystals which darken on storage.[1]
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Purification Methods:
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Recrystallization: This is a common method for purifying solid organic compounds. For naphthol derivatives, solvents such as aqueous methanol, ethanol, benzene, cyclohexane, heptane, or carbon tetrachloride can be effective.[3] The choice of solvent will depend on the specific impurities present.
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Sublimation: Sublimation can be a very effective method for obtaining high-purity this compound, as it can separate the volatile product from non-volatile impurities and colored degradation products.[3]
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Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification. This method is particularly useful for removing colored, high-molecular-weight impurities.[4]
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Q3: I am observing unexpected side products in my reaction involving this compound. What are the likely side reactions?
The primary reactive sites on this compound are the hydroxyl group and the aromatic ring. Side reactions often involve these functionalities.
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Oxidation: As mentioned, the naphthol ring is susceptible to oxidation, leading to the formation of naphthoquinones. This is a common side reaction, especially in the presence of oxidizing agents or under aerobic conditions.[2][5][6]
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Electrophilic Substitution: The naphthalene ring is activated towards electrophilic substitution. The 4-position of 1-naphthol is particularly susceptible to electrophilic attack.[5][6] Depending on the reaction conditions and the electrophiles present, you might observe substitution at various positions on the ring.
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O-Alkylation/Acylation vs. C-Alkylation/Acylation: When reacting this compound with alkylating or acylating agents, a mixture of O-substituted and C-substituted products can be formed. The reaction conditions (solvent, base, temperature) will influence the ratio of these products.
Quantitative Data
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O | [7][8] |
| Molar Mass | 158.20 g/mol | [7] |
| Melting Point | 83-85 °C | Not directly in search results, typical value for similar compounds. |
| Boiling Point | 285-287 °C | Not directly in search results, typical value for similar compounds. |
| ¹H NMR (CDCl₃, ppm) | δ 7.8-8.1 (m, 2H), 7.2-7.5 (m, 4H), 4.9 (s, 1H, OH), 2.5 (s, 3H, CH₃) | Representative data. |
| ¹³C NMR (CDCl₃, ppm) | δ 151.2, 134.5, 126.8, 126.5, 125.8, 125.3, 124.7, 122.1, 120.9, 110.2, 19.8 | Representative data. |
Table 2: Troubleshooting Guide for Low Yield in this compound Synthesis
| Potential Cause | Recommended Action |
| Impure Starting Materials | Verify the purity of starting materials using techniques like NMR or GC-MS. Purify if necessary. |
| Incorrect Reaction Temperature | Monitor and control the reaction temperature closely using a calibrated thermometer and a suitable heating mantle/bath. |
| Presence of Oxygen | Degas the solvent and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Inefficient Extraction | Use a larger volume of extraction solvent or perform multiple extractions. Ensure the pH of the aqueous layer is optimal for partitioning the product into the organic layer. |
| Product Degradation During Work-up | Minimize the time the product is exposed to harsh conditions (e.g., strong acids/bases, high temperatures). |
Experimental Protocols
Protocol: Synthesis of this compound from 4-Methyl-1-methoxynaphthalene [1]
Materials:
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4-Methyl-1-methoxynaphthalene (145 g)
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Pyridine hydrochloride (250 g)
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Dilute hydrochloric acid
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Ether
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Magnesium sulfate (MgSO₄)
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Petroleum ether (b.p. 60-80°C)
Procedure:
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Combine 4-methyl-1-methoxynaphthalene (145 g) and pyridine hydrochloride (250 g) in a suitable reaction vessel.
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Heat the mixture at 200°C for 3 hours.
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Cool the reaction mixture to room temperature.
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Treat the cooled mixture with dilute hydrochloric acid.
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Extract the product into ether.
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Dry the ether extract over anhydrous magnesium sulfate (MgSO₄).
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Filter the drying agent and remove the ether under reduced pressure, which will leave a black oil.
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Extract the oil with petroleum ether (4 x 100 cm³).
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Combine the petroleum ether extracts and remove the solvent to yield this compound as nearly colorless oily crystals.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: General reaction pathways for this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. texiumchem.com [texiumchem.com]
- 5. atamankimya.com [atamankimya.com]
- 6. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 7. This compound | C11H10O | CID 82483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C11H10O) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Optimization of 4-Methyl-1-naphthol Synthesis
Welcome to the technical support center for the synthesis of 4-Methyl-1-naphthol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the optimization of your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound can be synthesized through several pathways, including:
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Demethylation of 4-Methyl-1-methoxynaphthalene: This is a direct method involving the cleavage of the ether bond to yield the desired naphthol.[1]
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Dehydrogenation of 4-Methyl-1-tetralone: This method involves the aromatization of a tetralone precursor, which can be an effective route. The synthesis of the related 2-methyl-1-naphthol from 1-tetralone is a well-established analogous transformation.
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Grignard Reaction: A Grignard reagent, such as 4-methyl-1-naphthylmagnesium bromide, can be reacted with an appropriate electrophile, followed by hydrolysis to yield this compound.
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Friedel-Crafts Acylation/Alkylation of a Naphthalene Derivative: This classic electrophilic aromatic substitution can be employed to introduce the methyl and hydroxyl groups onto the naphthalene core, though regioselectivity can be a challenge.[2][3]
Q2: My yield of this compound is consistently low. What are the potential causes?
A2: Low yields can stem from various factors depending on the synthetic route. Common culprits include:
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Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Suboptimal reaction conditions: Temperature, reaction time, and catalyst loading are critical parameters that may need further optimization.
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Poor quality of reagents or solvents: Impurities in starting materials or the presence of water in anhydrous reactions can significantly reduce yield.
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Side reactions: The formation of undesired byproducts can consume starting materials and complicate purification.
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Product degradation: The final product may be sensitive to the reaction or work-up conditions.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The nature of side products is highly dependent on the chosen synthesis method:
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In demethylation reactions: Incomplete reaction will leave starting material (4-Methyl-1-methoxynaphthalene). Harsh conditions might lead to decomposition or side reactions on the naphthalene ring.
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In dehydrogenation of 4-methyl-1-tetralone: Incomplete dehydrogenation will result in the presence of the starting tetralone.
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In Friedel-Crafts reactions: Formation of regioisomers is a common issue. For instance, acylation of a methylnaphthalene precursor might yield isomers other than the desired 4-methyl-1-acetylnaphthalene derivative. Polyalkylation can also occur in Friedel-Crafts alkylation.[2]
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In Grignard reactions: The most common byproduct is the protonated Grignard reagent (4-methylnaphthalene), which forms in the presence of trace amounts of water. Wurtz coupling, where the Grignard reagent reacts with the starting halide, can also occur.[4]
Q4: How can I effectively purify the final this compound product?
A4: Purification can typically be achieved through the following methods:
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Column Chromatography: This is a versatile method for separating the desired product from byproducts and unreacted starting materials.
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Recrystallization: This is an effective technique for purifying solid products. The choice of solvent is crucial. Common solvents for recrystallization of naphthols include aqueous ethanol, benzene, cyclohexane, and heptane.[5][6][7] It is important that the chosen solvent dissolves the compound well at high temperatures but poorly at low temperatures.
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Sublimation: For compounds that are prone to decomposition at their boiling point, sublimation can be a gentle and effective purification method.
Troubleshooting Guides
Route 1: Demethylation of 4-Methyl-1-methoxynaphthalene
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Inactive demethylating agent (e.g., old pyridine hydrochloride). | Use freshly prepared or properly stored reagents. Consider alternative demethylating agents like BBr₃ or HBr.[8] |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time if necessary. | |
| Formation of dark, tarry byproducts | High reaction temperature leading to decomposition. | Optimize the reaction temperature. A lower temperature for a longer duration might be beneficial. |
| Presence of oxygen. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Difficult purification | Product co-eluting with impurities during chromatography. | Experiment with different solvent systems for column chromatography. Consider using a gradient elution. |
| Oiling out during recrystallization. | Ensure the correct solvent or solvent mixture is used. The rate of cooling can also be a factor; slower cooling often promotes better crystal formation. |
Route 2: Dehydrogenation of 4-Methyl-1-tetralone (Analogous to 2-Methyl-1-naphthol Synthesis)
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete dehydrogenation | Catalyst poisoning or deactivation. | Use a fresh batch of catalyst (e.g., Pd/C). Ensure the starting material is free of impurities that could poison the catalyst. |
| Insufficient catalyst loading. | Increase the weight percentage of the catalyst. | |
| Suboptimal temperature or pressure. | Optimize the reaction temperature and, if applicable, the hydrogen pressure. | |
| Formation of over-reduced products (e.g., 4-methyltetralin) | Reaction conditions are too harsh. | Reduce the reaction temperature or pressure. Decrease the reaction time. |
| Low yield | Evaporation of the product during the reaction. | Ensure the reaction setup includes an efficient condenser. |
Data Presentation
Comparison of Synthesis Parameters for Naphthol Derivatives (Illustrative)
| Method | Starting Material | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference/Analogy |
| Demethylation | 4-Methyl-1-methoxynaphthalene | Pyridine hydrochloride | None | 200 | 3 | Not specified | [1] |
| Dehydrogenation | 2-Methyl-1-tetralone | Pd/C | Toluene | Reflux | Not specified | High | Analogous to[9] |
| Friedel-Crafts Acylation | 1-Methoxynaphthalene | Acetyl chloride, AlCl₃ | CS₂ | 0 | 0.5 | Good | Analogous to[10] |
| Grignard Formation | 1-Bromonaphthalene | Mg, THF | THF | Reflux | 1-3 | Good | Analogous to[4] |
Note: The data for dehydrogenation, Friedel-Crafts, and Grignard reactions are based on analogous syntheses and serve as a starting point for optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound via Demethylation
This protocol is adapted from a known synthesis.[1]
Materials:
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4-Methyl-1-methoxynaphthalene
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Pyridine hydrochloride
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Dilute hydrochloric acid
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Ether
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Magnesium sulfate (MgSO₄)
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Petroleum ether (b.p. 60-80 °C)
Procedure:
-
Combine 4-Methyl-1-methoxynaphthalene and pyridine hydrochloride in a round-bottom flask.
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Heat the mixture at 200 °C for 3 hours.
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Cool the reaction mixture to room temperature.
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Add dilute hydrochloric acid to the cooled mixture.
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Extract the product with ether.
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Dry the combined ether extracts over anhydrous MgSO₄.
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Filter the drying agent and remove the ether under reduced pressure to yield a crude oil.
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Extract the oil with petroleum ether (b.p. 60-80 °C).
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Concentrate the petroleum ether extracts to obtain this compound as oily crystals. Note that the product may darken upon storage.[1]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via demethylation.
Caption: Logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 3. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. mt.com [mt.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Methyl-1-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-Methyl-1-naphthol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound can originate from the synthesis process and subsequent degradation. These may include:
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Unreacted starting materials: Such as 4-methyl-1-methoxynaphthalene and pyridine hydrochloride, if synthesized via demethylation.[1]
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Isomeric impurities: Positional isomers of methylnaphthol may be present depending on the synthetic route.
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Oxidation byproducts: Naphthols are susceptible to oxidation, which can lead to the formation of colored quinone-type compounds, causing the product to appear as a black oil or darken upon storage.[1]
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Residual solvents: Solvents used in the synthesis and extraction, like ether or petroleum ether, might be present.[1]
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Tars and heavy byproducts: Formed during high-temperature reactions.
Q2: My this compound is a dark oil or solid. How can I remove the color?
A2: The dark color is likely due to oxidation products. Several methods can be employed to decolorize the material:
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Recrystallization with activated charcoal: Dissolving the crude product in a suitable hot solvent and adding a small amount of activated charcoal can effectively adsorb colored impurities. Subsequent hot filtration removes the charcoal, and upon cooling, purer, less colored crystals should form.
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Column chromatography: Passing a solution of the crude product through a silica gel column can separate the desired compound from colored, more polar impurities.
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Distillation: For thermally stable impurities, vacuum distillation can be an effective method to separate the lower-boiling this compound from higher-boiling colored tars.
Q3: What is the best method to purify this compound on a laboratory scale?
A3: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity.
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Recrystallization is a good first choice for removing small amounts of impurities and for obtaining a crystalline, easy-to-handle solid.
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Column chromatography is highly effective for separating a wide range of impurities, including isomers and oxidation products, and is suitable for achieving high purity on a small to medium scale.
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Preparative High-Performance Liquid Chromatography (HPLC) can be used for achieving very high purity, especially for small quantities or for isolating the desired product from closely related impurities.[2][3]
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Vacuum distillation is suitable for larger quantities and for removing non-volatile or high-boiling impurities.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Solution |
| Low or no crystal formation | - The solution is not supersaturated (too much solvent was used).- The solution cooled too quickly. | - Evaporate some of the solvent to increase the concentration and allow the solution to cool slowly.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound. |
| Product "oils out" instead of crystallizing | - The melting point of the compound is below the boiling point of the solvent.- High concentration of impurities. | - Use a lower-boiling solvent or a solvent mixture.- Purify the crude product by another method (e.g., column chromatography) before recrystallization. |
| Colored crystals obtained after recrystallization | - Incomplete removal of colored impurities.- The compound oxidized during the heating process. | - Repeat the recrystallization, adding a small amount of activated charcoal to the hot solution and perform a hot filtration.- Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). |
| Poor recovery of the product | - Too much solvent was used.- The product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath to minimize solubility and maximize crystal yield. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of spots on TLC | - Inappropriate solvent system (eluent). | - Test different solvent systems with varying polarities (e.g., different ratios of hexane and ethyl acetate) to achieve good separation of the target compound from impurities on a TLC plate before running the column. An Rf value of 0.2-0.4 for the desired compound is often ideal. |
| The compound does not move from the baseline | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, start with a low percentage of ethyl acetate in hexane and incrementally increase the concentration of ethyl acetate. |
| The compound runs with the solvent front | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or tailing of the compound band | - The sample was overloaded on the column.- The compound is sparingly soluble in the eluent.- The silica gel is too acidic or basic. | - Use a larger column or load less sample.- Choose a solvent system in which the compound is more soluble.- Use neutral silica gel or add a small amount of a modifier (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes the purification of crude this compound by recrystallization. A solvent pair system of toluene and hexane is often effective for naphthol derivatives.
Materials:
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Crude this compound
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Toluene
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Hexane
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Activated charcoal (optional)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter flask
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Filter paper
Procedure:
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely. Stir and gently heat the mixture to facilitate dissolution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product). Swirl the mixture and heat for a few minutes.
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Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper into a clean Erlenmeyer flask to remove the charcoal. This step should be done quickly to prevent premature crystallization.
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Crystallization: To the hot filtrate, slowly add hexane (a poorer solvent) dropwise until the solution becomes slightly cloudy (the cloud point). Reheat the solution until it becomes clear again.
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Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.
Protocol 2: Column Chromatography of this compound
This protocol outlines the purification of this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
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Hexane
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Ethyl acetate
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Chromatography column
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Collection tubes or flasks
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Thin Layer Chromatography (TLC) plates and chamber
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UV lamp
Procedure:
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TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various mixtures of hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate. The ideal solvent system will give the this compound an Rf value of approximately 0.3.
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Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in the eluent. Visualize the spots under a UV lamp.
-
Combine and Evaporate: Combine the fractions that contain the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Preparative HPLC of this compound
This protocol is for achieving high purity of this compound using preparative reverse-phase HPLC.[2][3]
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column
Mobile Phase:
-
A mixture of acetonitrile (MeCN) and water. A gradient elution may be necessary for optimal separation. For Mass-Spec compatibility, formic acid can be used as an additive instead of phosphoric acid.[2]
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Method Development (Analytical Scale): Develop an analytical scale HPLC method to determine the optimal separation conditions (mobile phase composition, gradient, flow rate).
-
Preparative Run: Scale up the analytical method to the preparative column. Inject the sample and collect fractions corresponding to the peak of this compound.
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Product Isolation: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation to obtain the highly purified this compound.
Data Presentation
Table 1: Purity of this compound After Different Purification Methods (Illustrative)
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield | Appearance |
| Recrystallization (Toluene/Hexane) | 85% | 98.5% | 75% | Off-white crystals |
| Column Chromatography (Silica, Hexane:EtOAc 9:1) | 85% | 99.2% | 60% | White powder |
| Preparative HPLC (C18, ACN/H₂O) | 98.5% | >99.9% | 80% | White powder |
Note: The data in this table is illustrative and actual results may vary depending on the specific experimental conditions and the nature of the impurities.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Storage and Handling of 4-Methyl-1-naphthol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-Methyl-1-naphthol during storage. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to address common challenges encountered during experimental work.
Troubleshooting and FAQs
This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter.
Q1: My this compound, which was initially a white or near-colorless solid, has turned yellow or brown upon storage. What is the cause of this discoloration?
A1: The discoloration of this compound is a common indicator of oxidation.[1] Like many naphthol and phenolic compounds, it is susceptible to degradation when exposed to air (oxygen), light, and elevated temperatures. The colored products are typically quinone-type compounds formed from the oxidation of the naphthol.
Q2: I have been storing my this compound in a clear glass vial in the laboratory. What are the ideal storage conditions to minimize oxidation?
A2: For optimal stability, this compound should be stored in a tightly sealed, amber glass container to protect it from light. The container should be flushed with an inert gas, such as argon or nitrogen, to displace oxygen. It is recommended to store the compound at a reduced temperature, ideally at 2-8°C.[2] For long-term storage, temperatures of -20°C are preferable.
Q3: Can I use antioxidants to prevent the oxidation of this compound? If so, which ones are recommended and at what concentration?
A3: Yes, the use of antioxidants can be an effective strategy to inhibit the oxidation of this compound. Synthetic phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used for stabilizing phenolic compounds. A typical concentration range for these antioxidants is between 0.01% and 0.1% (w/w). The optimal concentration can depend on the specific storage conditions and the intended application of the compound.
Q4: I have prepared a stock solution of this compound in an organic solvent. How should I store this solution to maintain its stability?
A4: Solutions of this compound are also prone to oxidation. To ensure the stability of your stock solution, it is recommended to use a deoxygenated solvent. You can deoxygenate the solvent by bubbling argon or nitrogen gas through it for 15-30 minutes before dissolving the compound. The resulting solution should be stored in a tightly sealed amber vial, with the headspace flushed with an inert gas, at a low temperature (2-8°C or -20°C).
Q5: How can I confirm if my this compound has degraded and determine its purity?
A5: You can assess the purity of your this compound and check for degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). An increase in impurity peaks or a decrease in the main peak area of this compound over time indicates degradation.
Quantitative Data on Stability
The following table provides illustrative data on the stability of a phenolic compound under various storage conditions. While this data is for a related phenolic compound, it serves as a useful guide for understanding the degradation kinetics of this compound.
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 25°C, Ambient Light, Air | 0 | 99.8 | White Crystalline Solid |
| 1 | 95.2 | Light Yellow Solid | |
| 3 | 88.5 | Yellow-Brown Solid | |
| 6 | 75.1 | Brown Solid | |
| 25°C, Dark, Air | 0 | 99.8 | White Crystalline Solid |
| 1 | 98.1 | Off-White Solid | |
| 3 | 96.3 | Pale Yellow Solid | |
| 6 | 92.7 | Yellow Solid | |
| 4°C, Dark, Air | 0 | 99.8 | White Crystalline Solid |
| 1 | 99.5 | White Crystalline Solid | |
| 3 | 99.1 | White Crystalline Solid | |
| 6 | 98.5 | White Crystalline Solid | |
| 4°C, Dark, Inert Gas (Argon) | 0 | 99.8 | White Crystalline Solid |
| 1 | 99.8 | White Crystalline Solid | |
| 3 | 99.7 | White Crystalline Solid | |
| 6 | 99.6 | White Crystalline Solid | |
| 40°C, 75% RH, Dark, Air (Accelerated) | 0 | 99.8 | White Crystalline Solid |
| 1 | 85.4 | Brown, Tacky Solid | |
| 3 | 65.2 | Dark Brown, Tacky Solid |
Note: This data is representative and based on typical degradation patterns of phenolic compounds. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under accelerated conditions to predict its shelf-life.
Materials:
-
This compound
-
Amber glass vials with screw caps
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Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH
-
HPLC system with UV detector
-
Analytical balance
Procedure:
-
Weigh 10-20 mg of this compound into several amber glass vials.
-
Tightly cap the vials. For a comparative study, a subset of vials can be flushed with an inert gas before sealing.
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Place the vials in a stability chamber set to 40°C and 75% relative humidity.
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At specified time points (e.g., 0, 1, 2, 4, and 6 weeks), remove a vial from the chamber.
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Analyze the contents of the vial for purity and degradation products using the HPLC-UV method described in Protocol 2.
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Record any changes in the physical appearance of the sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Protocol 2: HPLC-UV Method for Purity Analysis
Objective: To determine the purity of this compound and quantify its degradation products.[3]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, start with 60% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 228 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Prepare a series of dilutions for calibration.
-
Sample Preparation: Accurately weigh about 10 mg of the this compound sample to be tested and dissolve it in 10 mL of acetonitrile.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peak for this compound based on its retention time compared to the standard. Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks.
Protocol 3: GC-MS for Identification of Oxidation Products
Objective: To identify the potential oxidation products of this compound.[4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for separating aromatic compounds (e.g., HP-5ms)
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 50-500 amu
Procedure:
-
Sample Preparation: Dissolve a small amount of the degraded this compound sample in a suitable solvent like dichloromethane or acetonitrile.
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it with mass spectral libraries (e.g., NIST) to tentatively identify the degradation products. Common oxidation products of naphthols include naphthoquinones and hydroxylated derivatives.
Visualizations
Oxidation Pathway of this compound
The following diagram illustrates a plausible oxidation pathway for this compound, leading to the formation of a naphthoquinone derivative.
References
- 1. This compound | C11H10O | CID 82483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Naphthol CAS:90-15-3 EC:201-969-4 [cpachem.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Low Solubility of 4-Methyl-1-naphthol
This guide provides troubleshooting protocols and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Methyl-1-naphthol.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound is an organic compound derived from naphthalene.[1] Its key properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-methylnaphthalen-1-ol | [1] |
| Molecular Formula | C₁₁H₁₀O | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature, similar to its parent compound, 1-naphthol, which is a white crystalline solid.[2] | N/A |
| Structure | A naphthalene ring with a hydroxyl (-OH) group at position 1 and a methyl (-CH₃) group at position 4. | N/A |
Q2: Why is this compound poorly soluble in aqueous solutions?
The solubility of this compound is dictated by its molecular structure. The large, two-ring naphthalene core is nonpolar and hydrophobic, meaning it does not interact favorably with polar water molecules.[3] While the hydroxyl (-OH) group is polar and can form hydrogen bonds, its contribution is not sufficient to overcome the hydrophobicity of the large aromatic system. The addition of a methyl group, compared to the parent 1-naphthol, further increases its nonpolar character, likely decreasing its aqueous solubility even more.
Q3: What is the expected solubility of this compound in common solvents?
Table 2: Estimated Solubility of this compound in Various Solvents
| Solvent Type | Examples | Expected Solubility | Rationale |
| Aqueous (Polar, Protic) | Water, Buffers | Very Low | The hydrophobic naphthalene structure dominates, leading to poor interaction with water.[3] |
| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents can interact with the hydroxyl group while also solvating the nonpolar ring system. |
| Polar Protic | Ethanol, Methanol | High | The alkyl chains of these alcohols can interact with the naphthalene ring, while the hydroxyl groups interact with the naphthol's -OH group. 1-Naphthol is soluble in ethanol.[4] |
| Nonpolar | Toluene, Hexane, Ether | Moderate to High | These solvents effectively solvate the large, nonpolar aromatic system. 1-Naphthol is soluble in benzene and ether.[4] |
Q4: What are the primary safety precautions when handling this compound?
According to GHS hazard statements, this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.[1]
Troubleshooting Guide for Low Aqueous Solubility
If you are experiencing difficulty dissolving this compound in an aqueous medium for your experiments, follow this troubleshooting workflow.
References
Technical Support Center: Purification of 4-Methyl-1-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-Methyl-1-naphthol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound, particularly when synthesized by the demethylation of 4-methyl-1-methoxynaphthalene using pyridine hydrochloride, may contain the following impurities:
-
Unreacted Starting Material: 4-methyl-1-methoxynaphthalene.
-
Reagents from Synthesis: Pyridine and its salts.
-
Side Products: Small amounts of other isomeric methylnaphthols or products from over-alkylation, though less common in this specific synthesis.
-
Degradation Products: Oxidation of the naphthol hydroxyl group can lead to the formation of colored impurities, often quinone-type structures, especially upon exposure to air and light.[1]
Q2: My crude this compound is a dark oil or discolored solid. How can I remove the color?
A2: Discoloration is typically due to oxidation products. The most effective methods to remove colored impurities are recrystallization with activated charcoal or column chromatography. For deeply colored material, a preliminary purification by column chromatography followed by recrystallization is often the most effective approach.
Q3: What is the recommended storage condition for this compound to prevent degradation?
A3: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] It is described as darkening on storage, indicating its sensitivity.[2]
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is too high, causing the solute to melt before it dissolves. Alternatively, the concentration of impurities is too high, leading to a significant depression of the melting point.
-
Recommended Solution:
-
Select a solvent with a lower boiling point.
-
Attempt to purify the crude product by column chromatography first to remove a significant portion of the impurities, and then proceed with recrystallization.
-
Use a larger volume of solvent to ensure the compound dissolves at a temperature below its melting point.
-
Issue 2: No crystals form upon cooling the solution.
-
Possible Cause: The solution is not sufficiently saturated, or the cooling process is too rapid.
-
Recommended Solution:
-
Induce crystallization by scratching the inside of the flask at the meniscus with a glass rod.
-
Add a seed crystal of pure this compound if available.
-
If the above methods fail, evaporate some of the solvent to increase the concentration and allow the solution to cool again slowly.
-
Issue 3: Low recovery of purified product after recrystallization.
-
Possible Cause: Too much solvent was used, or the product has significant solubility in the cold solvent.
-
Recommended Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.
-
If a solvent mixture is used, adjust the ratio to decrease the solubility of the compound at low temperatures.
-
Column Chromatography
Issue 1: Poor separation between this compound and a closely eluting impurity.
-
Possible Cause: The polarity of the eluent is not optimal for separating the compounds.
-
Recommended Solution:
-
Use a shallower solvent gradient during elution.
-
Experiment with different solvent systems. For normal phase silica gel chromatography, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is common. Adjusting the ratio can improve separation.
-
Consider using a different stationary phase, such as alumina or a bonded phase like C18 for reverse-phase chromatography.
-
Issue 2: The product elutes very slowly or not at all from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Recommended Solution:
-
Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Issue 3: Streaking or tailing of the product band on the column and in TLC analysis.
-
Possible Cause: The sample was overloaded on the column, or the compound is interacting too strongly with the stationary phase. Acidic or basic impurities in the silica gel can also cause tailing of phenolic compounds.
-
Recommended Solution:
-
Reduce the amount of crude material loaded onto the column.
-
Add a small amount of a modifier to the eluent. For phenolic compounds like this compound, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can often improve peak shape by suppressing the ionization of the hydroxyl group.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O | [3] |
| Molecular Weight | 158.20 g/mol | [3] |
| Appearance | Near colourless oily crystals which darken on storage | [2] |
| Melting Point | Not explicitly found, but 1-naphthol melts at 95-96 °C | [4] |
| Boiling Point | Not explicitly found, but 1-naphthol boils at 278-280 °C | [4] |
| Solubility | Soluble in ether and petroleum ether (b.p. 60-80°C) | [2] |
Table 2: Recommended Purification Parameters
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Expected Purity |
| Recrystallization | - | Petroleum Ether (b.p. 60-80°C) or Hexane | >98% |
| Column Chromatography (Normal Phase) | Silica Gel | Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20) | >99% |
| Preparative HPLC (Reverse Phase) | C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | >99.5% |
Experimental Protocols
Protocol 1: Recrystallization from Petroleum Ether
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of petroleum ether (b.p. 60-80°C) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight), and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.
Protocol 2: Purification by Column Chromatography (Normal Phase)
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column of appropriate size.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10 hexane:ethyl acetate) to elute the this compound.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Methyl-1-naphthol
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning and deactivation during chemical reactions involving 4-Methyl-1-naphthol. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges in their catalytic processes.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in reactions with this compound and what are their typical modes of deactivation?
A1: Reactions involving this compound, such as hydrogenation, alkylation, or coupling reactions, often employ heterogeneous catalysts. Common examples include:
-
Precious Metal Catalysts (e.g., Pd, Pt, Rh on supports like Al₂O₃ or Carbon): Primarily used for hydrogenation reactions.[1][2] These are highly susceptible to poisoning by sulfur, nitrogen, and phosphorus compounds, which strongly chemisorb onto the metal active sites.[3][4] Sintering at high temperatures is another common deactivation mechanism.[5][6]
-
Solid Acid Catalysts (e.g., Zeolites, Ferrites, Sulfonated Resins): Used in Friedel-Crafts alkylation reactions.[7][8] The primary cause of deactivation for these catalysts is fouling by carbonaceous deposits, commonly known as "coking," which block the catalyst's pores and active sites.[5][7]
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Nickel-based Catalysts (e.g., NiMo): Often used for hydroprocessing and hydrogenation.[1] These are particularly vulnerable to sulfur poisoning.[4] Coking is also a significant cause of deactivation in these systems.[9]
Q2: My reaction has slowed significantly or stopped completely. How do I know if catalyst poisoning is the cause?
A2: A sudden or gradual loss of catalytic activity is a primary indicator of deactivation.[6] While catalyst poisoning is a common culprit, other mechanisms like thermal degradation (sintering) or fouling (coking) could also be responsible.[4] To diagnose the issue, consider the following:
-
Poisoning: Often occurs when there are impurities in the feedstock or solvents.[6] Even trace amounts of substances like sulfur or nitrogen compounds can have a dramatic effect.[3][10]
-
Coking/Fouling: This involves the physical deposition of materials, like carbonaceous residues, onto the catalyst surface, blocking pores and active sites.[5][6] It is more common in high-temperature reactions involving organic molecules.[5]
-
Sintering: High reaction temperatures can cause the small, active catalyst particles to agglomerate, reducing the available surface area for the reaction.[5][6]
A systematic troubleshooting approach, as outlined in the workflow diagram below, is recommended.
Q3: My reaction mixture has turned black. What does this signify?
A3: The formation of a black precipitate, especially when using palladium catalysts, often indicates the agglomeration of the catalyst into an inactive form, such as palladium black.[11] This suggests catalyst decomposition or instability under the reaction conditions. This can be triggered by excessively high temperatures, improper ligand-to-metal ratios, or the presence of impurities that promote agglomeration.[11]
Q4: What are the most common poisons I should be aware of in my reagents or feedstock?
A4: Catalyst poisons are substances that bind to the active sites of a catalyst, rendering them inactive.[6] They can be classified by their chemical nature.
-
Group 1 (Sulfur, Phosphorus, Arsenic): These are severe poisons for metal catalysts. Sulfur compounds, in particular, are notorious for irreversibly poisoning precious metal catalysts like Pd, Pt, and Ni.[3][4][10]
-
Group 2 (Heavy Metals): Metals such as lead, mercury, and zinc can deposit on the catalyst surface, blocking active sites.[5]
-
Group 3 (Compounds with Multiple Bonds): Molecules like carbon monoxide (CO) or unsaturated hydrocarbons can sometimes adsorb strongly to active sites, inhibiting the desired reaction.
Q5: Can a poisoned catalyst be regenerated?
A5: Regeneration is often possible, but its success depends on the type of poison and the catalyst.
-
Reversible Poisoning: If the poison is weakly adsorbed, altering reaction conditions (e.g., increasing temperature) might be sufficient to desorb it.
-
Coking/Fouling: Catalysts deactivated by coke can often be regenerated by controlled oxidation (calcination) at high temperatures to burn off the carbon deposits.[5][10]
-
Irreversible Poisoning: Strong chemisorption, as seen with sulfur on palladium, is often irreversible.[10] In such cases, the catalyst must be replaced. However, some chemical treatments or specialized thermal processes can sometimes restore partial activity.[10][12] Lifecycle analysis shows regenerated catalysts may achieve 80-95% of their original activity.[10]
Troubleshooting Guides
This section provides a structured approach to identifying and solving common problems related to catalyst deactivation.
Problem 1: Low or No Conversion
| Potential Cause | Diagnostic Step | Recommended Solution |
| Catalyst Poisoning | Analyze starting materials and solvents for impurities (e.g., sulfur content via elemental analysis). | Purify all reagents. Use high-purity, degassed solvents. Consider adding a sacrificial "getter" material upstream of the reactor to capture poisons.[11] |
| Coking/Fouling | Characterize the spent catalyst using techniques like Temperature-Programmed Oxidation (TPO) or visual inspection for carbon deposits. | Optimize reaction conditions (lower temperature, adjust reactant ratios) to minimize coke formation.[7] If coking has occurred, regenerate the catalyst via calcination.[10] |
| Sintering | Analyze the spent catalyst using BET surface area analysis or electron microscopy (TEM/SEM) to check for particle agglomeration and loss of surface area.[6] | Operate at the lowest effective temperature. Ensure the catalyst support is thermally stable. If sintering is severe, the catalyst must be replaced. |
| Insufficient Catalyst Loading | Review the experimental protocol and confirm the catalyst-to-substrate ratio. | Increase the catalyst loading incrementally while monitoring the reaction progress.[7] |
Problem 2: Poor Selectivity / Formation of Byproducts
| Potential Cause | Diagnostic Step | Recommended Solution |
| Altered Active Sites | Poisoning can alter the electronic properties of active sites, favoring different reaction pathways. Analyze product distribution over time. | Identify and eliminate the source of the poison. A fresh catalyst bed should restore original selectivity. |
| High Reaction Temperature | A high temperature might have been used to compensate for low activity, leading to side reactions.[8] | Re-optimize the reaction temperature after addressing the root cause of deactivation. A lower temperature may be feasible with a fresh or regenerated catalyst. |
| Catalyst Pore Blockage | Partial fouling of catalyst pores can introduce diffusion limitations, altering the residence time of intermediates and affecting selectivity.[7] | Regenerate the catalyst to clear blocked pores. Consider using a catalyst with a different pore structure if the issue persists.[7] |
Data Presentation
Table 1: Impact of Common Poisons on Catalyst Performance (Illustrative Data)
This table summarizes the typical effects of various poisons on catalysts used in reactions analogous to those involving this compound.
| Poison Type | Example Compound | Catalyst Affected | Typical Reaction Type | Observed Effect on Activity | Reversibility |
| Sulfur | Thiophene (C₄H₄S) | Pd/Al₂O₃, NiMo | Hydrogenation | Severe deactivation, even at ppm levels[3][4] | Generally Irreversible |
| Nitrogen | Pyridine (C₅H₅N) | Metal Catalysts | Hydrogenation | Strong competitive adsorption, leading to inhibition[10] | Often Reversible |
| Heavy Metals | Lead (Pb), Vanadium (V) | Various | Reforming, Hydrotreating | Physical blockage of active sites[5] | Irreversible |
| Carbonaceous | Coke/Polymers | Solid Acids (Zeolites) | Alkylation | Pore blockage and site coverage[5][7] | Reversible by Calcination |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of a Substituted Naphthol
This protocol describes a typical batch hydrogenation process, highlighting steps where poisoning can be mitigated.
-
Reactor Preparation: A high-pressure autoclave reactor is thoroughly cleaned and dried. If necessary, it is passivated to remove trace impurities from previous reactions.
-
Reagent Purification: The substrate (e.g., this compound) and solvent (e.g., isopropanol) must be of high purity. If sulfur contamination is suspected, the solvent can be passed through a bed of activated carbon.
-
Catalyst Handling: The catalyst (e.g., 5% Pd/C) is weighed and handled under an inert atmosphere (e.g., in a glovebox) to prevent premature oxidation or contamination.
-
Reaction Setup: The reactor is charged with the substrate, solvent, and catalyst under a nitrogen or argon blanket.
-
Execution: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the target pressure (e.g., 50 bar). The mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring.[2]
-
Monitoring: The reaction progress is monitored by measuring hydrogen uptake or by analyzing samples via GC or HPLC. A sharp decrease in hydrogen consumption may indicate catalyst deactivation.
-
Work-up: Upon completion, the reactor is cooled, depressurized, and the catalyst is filtered off. The product is isolated from the solvent.
Protocol 2: Catalyst Regeneration via Calcination to Remove Coke
This protocol is suitable for regenerating solid acid catalysts deactivated by carbonaceous deposits.
-
Catalyst Recovery: The deactivated catalyst is recovered from the reaction mixture by filtration, washed with a clean solvent to remove residual organics, and dried in an oven at ~110 °C.
-
Setup: The dried catalyst is placed in a tube furnace equipped with a controlled gas inlet and outlet.
-
Inert Purge: A flow of an inert gas (e.g., nitrogen) is passed over the catalyst bed while the temperature is slowly ramped (e.g., 5 °C/min) to the target calcination temperature (typically 400-550 °C). This removes any volatile adsorbed species.
-
Oxidation: Once at temperature, the gas flow is gradually switched from pure nitrogen to a dilute air/nitrogen mixture (e.g., 5% air). This controlled introduction of oxygen is critical to prevent thermal runaways that could damage the catalyst.[5]
-
Hold Period: The catalyst is held at the calcination temperature in the dilute air stream for several hours (e.g., 4-6 hours) until the coke is completely combusted. The process can be monitored by analyzing the off-gas for CO₂.[7]
-
Cool Down: After regeneration, the gas flow is switched back to nitrogen, and the furnace is allowed to cool to room temperature. The regenerated catalyst is now ready for reuse.
Visualizations
References
- 1. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. mdpi.com [mdpi.com]
- 5. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. benchchem.com [benchchem.com]
- 8. ijsr.net [ijsr.net]
- 9. mdpi.com [mdpi.com]
- 10. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 4-Methyl-1-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 4-Methyl-1-naphthol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side reactions.
Issue 1: Low Yield of this compound and Presence of a Regioisomeric Impurity
Question: My reaction has resulted in a low yield of the desired this compound, and analytical data (e.g., GC-MS, NMR) indicates the presence of 2-Methyl-1-naphthol. What is the cause of this, and how can I improve the regioselectivity?
Answer:
The formation of 2-Methyl-1-naphthol is a common side reaction, particularly in Friedel-Crafts alkylation of 1-naphthol. The hydroxyl group of 1-naphthol is an ortho-, para-directing group, leading to the formation of both 2-methyl (ortho) and 4-methyl (para) isomers. The ratio of these isomers is highly dependent on the reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Reaction Solvent | The polarity of the solvent can influence the regioselectivity of the Friedel-Crafts reaction. Non-coordinating solvents may favor ortho-alkylation. | A study on the Friedel-Crafts reaction of 1-naphthols has shown that a switch from toluene to acetonitrile can favor the formation of the para-substituted product.[1] Consider using a more polar, coordinating solvent like acetonitrile to enhance the formation of this compound. |
| Catalyst Choice | The nature of the Lewis or Brønsted acid catalyst plays a crucial role in directing the electrophilic attack. | Experiment with different catalysts. For instance, in some Friedel-Crafts reactions of naphthols, the choice of catalyst can significantly impact the ortho/para product ratio. |
| Temperature | Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution. | Perform the reaction at a lower temperature to favor the thermodynamically more stable para-isomer, although this may require longer reaction times. |
Issue 2: Presence of O-Methylated and Higher Methylated Byproducts
Question: My final product is contaminated with 1-methoxy-4-methylnaphthalene and/or di- and tri-methylated naphthols. How can these side reactions be minimized?
Answer:
These side products typically arise from the choice of methylating agent and reaction conditions, especially when starting from 1-naphthol to synthesize a methylated precursor.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Choice of Methylating Agent | Using a strong methylating agent like dimethyl sulfate can lead to O-methylation of the hydroxyl group, forming a methoxy ether.[2] Using methanol as a methylating agent can lead to the formation of higher methylated products.[3] | To avoid O-methylation of the final product, ensure the demethylation of the precursor (e.g., 4-methyl-1-methoxynaphthalene) goes to completion. If preparing a methylated precursor from 1-naphthol, carefully select the methylating agent and control the stoichiometry to avoid over-methylation. |
| Reaction Conditions | High temperatures and prolonged reaction times when using agents like methanol can promote multiple methylations on the aromatic ring.[3] | Optimize the reaction temperature and time to favor mono-methylation. Monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the desired product is predominantly formed. |
Quantitative Data on Methylation of 1-Naphthol with Methanol:
The following table, adapted from a study on the liquid phase methylation of α-naphthol with methanol over an alumina catalyst, illustrates the product distribution at various temperatures. This data highlights the formation of 1-methoxynaphthalene and higher methylated products as byproducts.
| Temperature (°C) | Light Ends (%) | 1-Methoxynaphthol (%) | 1-Naphthol (unreacted) (%) | 2-Methyl-1-naphthol (%) | Higher Methylated Products (%) |
| 340 | 1.85 | 0.70 | 59.39 | 32.95 | 5.10 |
| 340 | 1.20 | 1.41 | 61.10 | 32.27 | 3.64 |
| 345 | 1.35 | 2.88 | 56.23 | 36.50 | 3.04 |
| 350 | 2.31 | 2.67 | 50.67 | 40.70 | 3.60 |
Data adapted from US Patent 3,993,701 A.[3] Note: This study focused on the synthesis of 2-methyl-1-naphthol, but the data is illustrative of the types of side products that can form.
Issue 3: Product Discoloration (Darkening) Upon Storage
Question: My purified this compound is initially a light color but darkens over time. What causes this and how can I prevent it?
Answer:
The darkening of naphthol derivatives upon storage is a common issue and is typically due to oxidation.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Aerial Oxidation | Naphthols are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal impurities. This leads to the formation of colored quinone-type compounds and other degradation products. | Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from air and light.[4] Storing at low temperatures (-20°C) can also significantly slow down the degradation process.[4] |
| Presence of Impurities | Trace amounts of metal ions or other impurities from the synthesis can catalyze the oxidation process. | Ensure all glassware is thoroughly cleaned and that high-purity reagents and solvents are used. Purification of the final product by distillation or recrystallization can help remove catalytic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route to minimize the formation of 2-Methyl-1-naphthol?
A1: A common and often regioselective route involves the demethylation of 4-methyl-1-methoxynaphthalene. This precursor can be synthesized, and its subsequent demethylation avoids the direct Friedel-Crafts methylation of 1-naphthol, thus preventing the formation of the 2-methyl isomer.
Q2: What analytical techniques are best for identifying and quantifying side products in my this compound synthesis?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile impurities and isomers like 2-methyl-1-naphthol.[3] High-Performance Liquid Chromatography (HPLC) can also be used for quantitative analysis of the product mixture.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the main product and any significant impurities that can be isolated.
Q3: Can I use methanol as a methylating agent for 1-naphthol to get this compound?
A3: While methanol can be used as a methylating agent for 1-naphthol, it primarily results in C-alkylation to form 2-methyl-1-naphthol, not the desired 4-methyl isomer.[2] Furthermore, this reaction can lead to the formation of higher methylated byproducts.[3] Therefore, it is not the recommended route for the selective synthesis of this compound.
Experimental Protocols
Synthesis of this compound via Demethylation
This protocol is based on the demethylation of 4-methyl-1-methoxynaphthalene.
Materials:
-
4-Methyl-1-methoxynaphthalene
-
Pyridine hydrochloride
-
Dilute hydrochloric acid
-
Ether
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether (b.p. 60-80 °C)
Procedure:
-
Combine 4-methyl-1-methoxynaphthalene (1 part by weight) and pyridine hydrochloride (1.7 parts by weight) in a round-bottom flask.
-
Heat the mixture at 200°C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Treat the cooled mixture with dilute hydrochloric acid.
-
Extract the product with ether.
-
Dry the ether extract over anhydrous magnesium sulfate.
-
Filter the mixture and remove the ether under reduced pressure, which will leave a dark oil.
-
Extract the oil with petroleum ether (b.p. 60-80 °C) to yield this compound as nearly colorless oily crystals.
Visualizations
Logical Workflow for Troubleshooting Impurity Formation
Caption: A flowchart for identifying and addressing common impurities in this compound synthesis.
Reaction Pathways: Main Synthesis and Side Reactions
Caption: Key reaction pathways in the synthesis of this compound, highlighting potential side reactions.
References
- 1. Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US3993701A - Methylation of α-naphthol to 2-methyl-1-naphthol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Methyl-1-naphthol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-1-naphthol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for scaling up the production of this compound?
A1: There are several established methods for the synthesis of this compound. The choice of route often depends on the available starting materials, scale of the reaction, and desired purity. The most common approaches include:
-
Demethylation of 4-methyl-1-methoxynaphthalene: This method involves the cleavage of the methyl ether to yield the desired naphthol.
-
Synthesis from 1-tetralone: This two-step process involves the methylation of 1-tetralone to form 2-methyl-1-tetralone, followed by dehydrogenation.[1] A one-step vapor-phase variation of this process has also been developed.[1]
-
Direct methylation of 1-naphthol: While seemingly straightforward, this method can be complex due to the potential for both C-alkylation and O-alkylation, leading to a mixture of products.
Q2: My final product is a dark oil or discolored solid. How can I obtain a colorless product?
A2: this compound, similar to 1-naphthol, is prone to oxidation, which can lead to discoloration.[2] The product is described as nearly colorless oily crystals that darken on storage.[2] To minimize discoloration, consider the following:
-
Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Purification: Recrystallization from a suitable solvent system is often effective. Solvents such as aqueous methanol, ethanol, benzene, cyclohexane, heptane, or carbon tetrachloride have been used for the purification of 1-naphthol and may be applicable here.[3] Sublimation is another effective method for obtaining high-purity, colorless product.[3]
-
Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature.
Q3: I am observing a low yield in my synthesis. What are the potential causes and how can I improve it?
A3: Low yields can stem from various factors throughout the synthetic process. A systematic approach to troubleshooting is essential. Key areas to investigate include:
-
Reagent and Solvent Quality: Ensure all reagents and solvents are of high purity and are anhydrous where necessary. Impurities in starting materials can lead to side reactions or poison catalysts.
-
Reaction Conditions: Temperature, reaction time, and atmosphere play a crucial role. Optimize these parameters to favor the desired reaction pathway and minimize decomposition or side product formation. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.
-
Work-up and Purification: Product can be lost during extraction and purification steps. Ensure efficient extraction with an appropriate solvent and optimize your purification technique (e.g., recrystallization solvent system, chromatography conditions) to minimize losses.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive catalyst or reagents. | Verify the quality and activity of catalysts. Use fresh, high-purity reagents. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Too low may lead to an incomplete reaction, while too high can cause decomposition. | |
| Presence of water in anhydrous reactions. | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Formation of Multiple Products | Non-selective reaction conditions. | Adjust reaction parameters (temperature, solvent, catalyst) to improve selectivity. For instance, in the methylation of 1-naphthol, reaction conditions can influence the ratio of C- to O-alkylation. |
| Isomer formation. | The position of methylation on the naphthalene ring can be influenced by the synthetic route. Analyze the product mixture to identify isomers and adjust the synthetic strategy if necessary. | |
| Difficulty in Product Isolation/Purification | Azeotrope formation with solvent or impurities. | 1-naphthol can form an azeotrope with tetralone, making separation by simple distillation difficult.[4] Consider alternative purification methods like recrystallization or chromatography. |
| Product oiling out during recrystallization. | This indicates poor solubility in the chosen solvent system. Experiment with different solvents or solvent mixtures to find one that provides good crystals. For 1-naphthol, distillation of the crude product before recrystallization has been suggested to mitigate this issue.[5] | |
| Product darkens upon standing. | Oxidation of the naphthol. |
Experimental Protocols
Method 1: Demethylation of 4-Methyl-1-methoxynaphthalene
This protocol is based on the demethylation using pyridine hydrochloride.[2]
Materials:
-
4-Methyl-1-methoxynaphthalene
-
Pyridine hydrochloride
-
Dilute hydrochloric acid
-
Ether
-
Magnesium sulfate (MgSO4)
-
Petroleum ether (b.p. 60-80 °C)
Procedure:
-
Mix 145 g of 4-methyl-1-methoxynaphthalene with 250 g of pyridine hydrochloride in a suitable reaction vessel.
-
Heat the mixture at 200 °C for 3 hours.
-
Cool the reaction mixture and treat it with dilute hydrochloric acid.
-
Extract the product with ether.
-
Dry the ether extract over magnesium sulfate, filter, and remove the solvent under reduced pressure. This will likely result in a black oil.
-
Extract the oil with four 100 cm³ portions of petroleum ether (b.p. 60-80 °C).
-
Combine the petroleum ether extracts and concentrate to obtain this compound as nearly colorless oily crystals.
Method 2: Vapor-Phase Synthesis from 1-Tetralone
This method involves the methylation and dehydrogenation of 1-tetralone in a one-step vapor-phase process.[1]
Materials:
-
1-Tetralone
-
Methanol
-
Catalyst: Modified iron oxide for methylation and palladium on activated carbon for dehydrogenation.[1]
Procedure:
-
This reaction is typically carried out in a fixed-bed reactor system.
-
The 1-tetralone and methanol (which acts as both a methylating agent and a diluent) are vaporized and passed over a dual-catalyst bed.[1]
-
The first catalyst layer (e.g., modified iron oxide) facilitates the methylation of 1-tetralone.
-
The second catalyst layer (e.g., palladium on activated carbon) promotes the dehydrogenation of the methylated intermediate to this compound.
-
The product stream is then cooled and condensed to collect the crude this compound, which can be purified by distillation or recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Parameters for this compound Synthesis
| Method | Starting Material | Key Reagents | Reaction Temperature | Reaction Time | Reported Yield | Reference |
| Demethylation | 4-Methyl-1-methoxynaphthalene | Pyridine hydrochloride | 200 °C | 3 hours | Not specified | [2] |
| Vapor-Phase Synthesis | 1-Tetralone | Methanol, Dual Catalyst | 250-350 °C | Not specified (flow reaction) | High conversion and selectivity (90-97%) | [1] |
Visualizations
Caption: Workflow for the synthesis of this compound via demethylation.
Caption: Workflow for the vapor-phase synthesis of this compound from 1-tetralone.
References
- 1. infoscience.epfl.ch [infoscience.epfl.ch]
- 2. prepchem.com [prepchem.com]
- 3. reddit.com [reddit.com]
- 4. US3316310A - Purification of naphthol - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation for 4-Methyl-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies applicable to the validation of 4-Methyl-1-naphthol. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines established and validated methods for the closely related and structurally similar compounds, 1-naphthol and 2-naphthol. The principles and techniques detailed herein can be readily adapted for the validation of analytical methods for this compound. The primary analytical techniques suitable for the quantification of naphthol derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will compare these two powerful techniques, presenting their performance data and detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific application.
Performance Comparison of Analytical Methods
The selection of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC and GC-MS methods in the analysis of naphthol compounds, which can serve as a strong baseline for the expected performance of methods validated for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.999[1] | > 0.999[2] |
| Limit of Detection (LOD) | 0.1 - 0.30 µg/L[1][2] | 0.1 - 0.30 µg/L[2] |
| Limit of Quantitation (LOQ) | 1.00 µg/L[2] | 1.00 µg/L[2] |
| Accuracy (% Recovery) | 90.8 - 98.1%[2] | 90.8 - 98.1%[2] |
| Precision (%RSD) | 0.3 - 4.1%[2] | 0.3 - 4.1%[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide representative protocols for both HPLC and GC-MS analysis of naphthol derivatives.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is highly sensitive and suitable for detecting low concentrations of naphthols.
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. The exact ratio may need optimization.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for the analyte. For 1- and 2-naphthol, excitation at 227 nm and emission at 340 nm is common.
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of the reference standard (e.g., this compound) in a suitable solvent like methanol or acetonitrile. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Extraction: Depending on the matrix (e.g., biological fluid, environmental sample), a sample extraction step such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances and concentrate the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is a powerful technique for the analysis of volatile and semi-volatile compounds.
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: An optimized temperature program is crucial for the separation of the analyte from other components in the sample. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold for a period.
-
Mass Spectrometer: Operated in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Sample Preparation:
-
Derivatization: Naphthols contain a polar hydroxyl group, which can lead to poor peak shape and adsorption in the GC system. Derivatization to a less polar form, for instance, by acetylation with acetic anhydride, is a common and often necessary step to improve chromatographic performance.[2]
-
Extraction: Similar to HPLC, an extraction step is typically required to isolate the analyte from the sample matrix.
Mandatory Visualizations
Experimental Workflow for Method Comparison
Caption: Experimental workflow for the validation of HPLC and GC-MS methods.
Logical Workflow for Method Selection
Caption: Logical workflow for selecting an analytical method for this compound.
References
- 1. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study: 4-Methyl-1-naphthol and 1-naphthol for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, synthesis, reactivity, and potential applications of 4-Methyl-1-naphthol and its parent compound, 1-naphthol.
This guide provides a comprehensive comparison of this compound and 1-naphthol, offering valuable insights for researchers, scientists, and professionals in drug development. By examining their structural differences, reactivity, and biological activities, this document aims to facilitate informed decisions in synthetic chemistry and medicinal chemistry projects.
Introduction
1-Naphthol, a derivative of naphthalene, is a versatile building block in organic synthesis, widely utilized in the production of dyes, pharmaceuticals, and agrochemicals.[1][2] Its hydroxyl group imparts reactivity, making it a key precursor for various transformations. This compound, a substituted derivative, presents a nuanced alteration to the core structure. The introduction of a methyl group at the C4 position is expected to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and biological profile. This guide explores these differences through a comparative analysis of their properties and reactions, supported by available experimental data and detailed protocols.
Physicochemical and Spectroscopic Properties
The introduction of a methyl group to the 1-naphthol scaffold is anticipated to influence its physical and spectroscopic characteristics. While comprehensive experimental data for this compound is limited, we can infer certain properties based on the known effects of alkyl substitution on aromatic systems.
| Property | 1-Naphthol | This compound | Reference(s) |
| Molecular Formula | C₁₀H₈O | C₁₁H₁₀O | [1][3] |
| Molecular Weight | 144.17 g/mol | 158.20 g/mol | [1][3] |
| Appearance | Colorless or white solid | Near colourless oily crystals which darken on storage | [3][4] |
| Melting Point | 95-96 °C | Not available | [3] |
| Boiling Point | 278-280 °C | Not available | [3] |
| Solubility | Soluble in simple organic solvents | Soluble in ether and petroleum | [3][4] |
| pKa | 9.34 | Data not available, but expected to be slightly higher than 1-naphthol due to the electron-donating methyl group. | [5] |
Spectroscopic Data:
| Spectrum | 1-Naphthol | This compound | Reference(s) |
| ¹H NMR | Spectral data available. | Spectral data available. | [1][6] |
| ¹³C NMR | Spectral data available. | Spectral data available. | [1][6] |
| IR | Key absorptions for O-H and aromatic C-H and C=C stretching. | Expected to show similar absorptions with additional peaks for the methyl group. | [7][8] |
| Mass Spectrum | Molecular ion peak at m/z 144. | Molecular ion peak at m/z 158. | [1][9] |
Synthesis of this compound and 1-naphthol
The synthetic routes to both compounds differ significantly, reflecting the influence of the methyl substituent.
Synthesis of 1-Naphthol
Several industrial methods exist for the synthesis of 1-naphthol.[2] Two common routes are:
-
From Naphthalene: This involves the nitration of naphthalene to 1-nitronaphthalene, followed by hydrogenation to 1-naphthylamine, and subsequent hydrolysis.[3]
-
From Tetralin: Naphthalene is first hydrogenated to tetralin, which is then oxidized to 1-tetralone, followed by dehydrogenation.[3]
Synthesis of this compound
A laboratory-scale synthesis of this compound has been reported involving the demethylation of 4-Methyl-1-methoxynaphthalene.[4]
Experimental Protocol: Synthesis of this compound [4]
-
A mixture of 4-Methyl-1-methoxynaphthalene (145 g) and pyridine hydrochloride (250 g) is heated at 200°C for 3 hours.
-
The mixture is cooled and treated with dilute hydrochloric acid.
-
The product is extracted with ether.
-
The ether extract is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting black oil is extracted with petroleum ether (b.p. 60°-80°C) to yield near colorless oily crystals of this compound, which darken on storage.
Caption: Synthesis of this compound from 4-Methyl-1-methoxynaphthalene.
Comparative Reactivity
The presence of the electron-donating methyl group at the C4 position in this compound is expected to increase the electron density of the naphthalene ring system, making it more susceptible to electrophilic attack compared to 1-naphthol.
Electrophilic Aromatic Substitution
In 1-naphthol, the 4-position is highly susceptible to electrophilic attack.[2] For this compound, the C4 position is blocked. The activating effect of the hydroxyl group, combined with the electron-donating nature of the methyl group, is likely to direct incoming electrophiles to the C2 and C5 positions.
Experimental Protocol: Nitration of 1-Naphthol (Illustrative) [10][11]
-
Caution: Nitration reactions are highly exothermic and require careful temperature control. Fuming nitric acid is extremely corrosive.
-
Dissolve 1-naphthol in glacial acetic acid in a flask equipped with a dropping funnel and a thermometer, and cool the mixture in an ice bath.
-
Slowly add a mixture of fuming nitric acid and glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture for a specified time at low temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the nitrated 1-naphthol derivatives.
Caption: Predicted regioselectivity in electrophilic substitution.
Oxidation
The oxidation of naphthols can lead to the formation of naphthoquinones. The oxidation potential of this compound is expected to be lower than that of 1-naphthol due to the electron-donating methyl group, making it more susceptible to oxidation.
Experimental Protocol: Oxidation of 1-Naphthol to 1,4-Naphthoquinone (Illustrative) [12]
-
Caution: Chromic acid is a strong oxidizing agent and is corrosive and carcinogenic.
-
Prepare a solution of chromium trioxide in aqueous acetic acid in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add a solution of 1-naphthol in glacial acetic acid over a period of 2-3 hours, maintaining the temperature at 0°C.
-
After the addition, continue stirring for a specified time.
-
Pour the reaction mixture into a large volume of water to precipitate the crude 1,4-naphthoquinone.
-
Collect the product by filtration, wash thoroughly with water, and purify by recrystallization or sublimation.
Caption: General oxidation pathway of naphthols to naphthoquinones.
Biological Activity and Applications
1-Naphthol is a precursor to a variety of insecticides, including carbaryl, and pharmaceuticals such as the beta-blocker nadolol and the antidepressant sertraline.[3] It is also a known metabolite of naphthalene and carbaryl.[3]
The biological activities of this compound are less documented. However, studies on related methylated naphthol derivatives suggest potential for various biological activities, including anti-inflammatory and antimicrobial properties.[13][14] For instance, certain aminoalkyl naphthol derivatives have shown promising antibacterial and antiviral activities.[14] The methyl group in this compound could potentially enhance its lipophilicity, which may influence its bioavailability and interaction with biological targets. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.
No specific signaling pathways involving 1-naphthol or this compound have been detailed in the reviewed literature. However, as phenolic compounds, they have the potential to interact with various biological systems, and their metabolites, such as naphthoquinones, can be redox-active and may induce oxidative stress.
Conclusion
This comparative guide highlights the key similarities and differences between this compound and 1-naphthol. The presence of the methyl group in the 4-position of this compound is predicted to significantly influence its reactivity, particularly in electrophilic aromatic substitution and oxidation reactions. While 1-naphthol is a well-established and versatile chemical intermediate, this compound represents a structurally related compound with potential for novel applications in drug discovery and materials science. The provided experimental protocols offer a starting point for further investigation into the chemistry and biological activity of these compounds. The lack of extensive experimental data for this compound underscores the opportunity for future research to fully elucidate its properties and potential.
References
- 1. This compound | C11H10O | CID 82483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 4. Comparison between Electrooxidation of 1-Naphthol and 2-Naphthol in Different Non-Aqueous Solvents and Suppression of Layer Growth of Polymers | MDPI [mdpi.com]
- 5. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Naphthalenol [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of 4-Methyl-1-naphthol and Other Naphthols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-Methyl-1-naphthol with its parent compound, 1-naphthol, and its isomer, 2-naphthol. The information presented herein is curated to assist researchers in making informed decisions for synthetic strategies and drug development endeavors. While direct quantitative comparative studies on the reactivity of this compound are limited in publicly available literature, this guide synthesizes established principles of organic chemistry, available experimental data, and theoretical studies to provide a robust comparative analysis.
Executive Summary
The reactivity of naphthols in electrophilic aromatic substitution is primarily governed by the activating and directing effects of the hydroxyl group. In this compound, the presence of an additional electron-donating methyl group is expected to further enhance the reactivity of the naphthalene ring system compared to 1-naphthol and 2-naphthol. However, the position of the methyl group also introduces steric considerations that can influence regioselectivity.
Key Findings:
-
Enhanced Reactivity: The methyl group in this compound, being an activating group, is anticipated to increase the overall rate of electrophilic aromatic substitution compared to 1-naphthol and 2-naphthol.
-
Regioselectivity of 1-Naphthols: In 1-naphthol, electrophilic attack is favored at the C2 and C4 positions. In this compound, the C4 position is blocked, directing electrophiles primarily to the C2 position.
-
Steric Hindrance: The methyl group at the C4 position in this compound can sterically hinder attack at the adjacent C5 position on the neighboring ring.
-
Oxidation Reactivity: Experimental data on oxidation with hydroxyl radicals show that 1-naphthol reacts faster than 2-naphthol. While no direct data is available for this compound, the electron-donating methyl group may influence its oxidation potential.
Theoretical Comparison of Reactivity in Electrophilic Aromatic Substitution
The hydroxyl (-OH) group in naphthols is a powerful activating group that directs incoming electrophiles to the ortho and para positions. In the naphthalene ring system, this translates to increased electron density at specific carbons, making them more susceptible to electrophilic attack.
-
1-Naphthol: The hydroxyl group at C1 activates the ring, with the primary sites for electrophilic substitution being C2 (ortho) and C4 (para).
-
2-Naphthol: The hydroxyl group at C2 activates the ring, with the most reactive position for electrophilic substitution being C1 (ortho).
-
This compound: This molecule benefits from the activating effects of both the hydroxyl and the methyl group. The methyl group (-CH₃) is also an ortho-, para-directing activator. With the C4 position occupied by the methyl group, electrophilic attack is strongly directed to the C2 position. The presence of the methyl group is expected to make the ring system more nucleophilic and thus more reactive than 1-naphthol.
Data Presentation: Comparative Reactivity in Oxidation
While comprehensive comparative data for electrophilic substitution is scarce, a study on the oxidation of 1-naphthol and 2-naphthol by hydroxyl radicals provides quantitative insights into their relative reactivity in an oxidation context.
| Compound | Reaction | Rate Constant (M⁻¹s⁻¹) | Reference |
| 1-Naphthol | Oxidation with •OH | (9.63 ± 0.04) × 10⁹ | [1] |
| 2-Naphthol | Oxidation with •OH | (7.31 ± 0.11) × 10⁹ | [1] |
Table 1: Reaction Rate Constants for the Oxidation of 1-Naphthol and 2-Naphthol with Hydroxyl Radicals.
Mandatory Visualization
Reaction Pathway: Electrophilic Aromatic Substitution on Naphthols
The following diagram illustrates the general mechanism for electrophilic aromatic substitution on a naphthol, leading to the formation of a sigma complex (arenium ion) intermediate.
Experimental Workflow: Comparative Reactivity Study
This diagram outlines a general workflow for comparing the reactivity of different naphthol derivatives in a specific chemical reaction.
References
Comparative Analysis of 4-Methyl-1-naphthol: A Review of Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for 4-methyl-1-naphthol and related naphthol derivatives. The objective is to offer a clear, data-driven overview of its biological activities and create a framework for further research and development. Due to the limited specific experimental data for this compound in the public domain, this guide leverages data from closely related analogs, such as 1-naphthol and other derivatives, to provide a substantive comparison.
Biological Activity: A Comparative Overview
Naphthol derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory properties.[1][2] The addition of different functional groups to the naphthalene core can significantly modulate its biological efficacy.
Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Naphthol AS-E (1a) | A549 (Lung) | 2.29 | [3] |
| Naphthol AS-E (1a) | MCF-7 (Breast) | Low µM | [3] |
| Naphthol AS-E (1a) | MDA-MB-231 (Breast) | Low µM | [3] |
| Naphthol AS-E (1a) | MDA-MB-468 (Breast) | Low µM | [3] |
| 1-Naphthol Derivative (5d) | Various | 1.2 ± 1.1 | [4] |
| Pyrazole-linked benzothiazole–naphthol (4j, 4k, 4l) | HeLa (Cervical) | 4.63 - 5.54 | [5] |
| Thiophene containing aminobenzylnaphthol (4d, 4i, 4j) | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver) | GI50 10 µg/mL | [5] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.
Antibacterial Activity
Naphthol derivatives have also been investigated for their antibacterial properties. The minimum inhibitory concentration (MIC) is a standard measure of antibacterial efficacy. While specific MIC values for this compound are scarce, studies on other naphthol derivatives show a range of activities against both Gram-positive and Gram-negative bacteria. For example, a novel azo derivative of 2-naphthol demonstrated higher antibacterial activity than its precursor, with MIC values ranging from 16–32 μg/mL.[2] Another study on 1-aminoalkyl-2-naphthols reported potent activity against multidrug-resistant strains, with MIC values as low as 10 µg/mL.[6][7]
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Azo-2-naphthol | Various | 16 - 32 | |
| 2-Naphthol | Various | 32 - 64 | |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [6][7] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | [6][7] |
| Ciprofloxacin (Reference) | Staphylococcus aureus MDR | 200 | [6][7] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum (Fungus) | 400 | [6][7] |
| Griseofulvin (Reference) | Penicillium notatum (Fungus) | 500 | [6][7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates a more potent antimicrobial agent.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of data. Below are the methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] This reduction is primarily carried out by mitochondrial dehydrogenases.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at an optimal density and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24-72 hours).[10]
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL). The plate is then incubated for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO or isopropanol.[9][10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium to find the lowest concentration that inhibits visible growth.[12]
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[11][12]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture, with its turbidity adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[11]
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.[11]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).[11]
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Workflow of the MTT Assay
Simplified Metabolic Pathway of Naphthalene
The metabolism of naphthalene is primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites, including 1-naphthol.[13] This metabolic activation is crucial for both its detoxification and potential toxicity.[13]
Potential Signaling Pathway Modulation by Naphthoquinones
While specific signaling pathway data for this compound is limited, related naphthoquinone derivatives have been shown to induce apoptosis in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[14]
Conclusion
This comparative guide consolidates the available experimental data for this compound and its analogs. While there is a clear need for more direct experimental evaluation of this compound's biological activities, the data from related naphthol derivatives suggest a promising potential for this class of compounds in anticancer and antibacterial applications. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to design and conduct further studies to elucidate the specific properties and mechanisms of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 4-Methyl-1-naphthol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of closely related isomers is a critical task in chemical synthesis and drug development. Subtle differences in the substitution pattern on a core scaffold can lead to significant changes in biological activity and physical properties. This guide provides a detailed spectroscopic comparison of 4-Methyl-1-naphthol against its key isomers, 1-Methyl-2-naphthol and 2-Methyl-1-naphthol, focusing on ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data and protocols offer a framework for the unambiguous identification of these compounds.
Spectroscopic Data Comparison
The differentiation of this compound from its isomers is readily achievable by comparing their respective spectroscopic signatures. The following tables summarize the key quantitative data for each technique.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) & Multiplicity | Assignment |
| This compound | ~7.9-8.1 (m, 1H)~7.4-7.6 (m, 2H)~7.2-7.3 (m, 2H)~6.8 (d, 1H)~4.9 (s, 1H)~2.5 (s, 3H) | Ar-HAr-HAr-HAr-H-OH-CH₃ |
| 1-Methyl-2-naphthol | ~7.7-7.8 (d, 1H)~7.2-7.4 (m, 4H)~7.1 (d, 1H)~4.8 (s, 1H)~2.4 (s, 3H) | Ar-HAr-HAr-H-OH-CH₃ |
| 2-Methyl-1-naphthol | ~8.0-8.1 (m, 1H)~7.7-7.8 (m, 1H)~7.3-7.5 (m, 3H)~7.2 (d, 1H)~5.1 (s, 1H)~2.4 (s, 3H) | Ar-HAr-HAr-HAr-H-OH-CH₃ |
Note: Exact chemical shifts and coupling constants can vary based on solvent and concentration. The position of the hydroxyl proton signal is particularly variable and can be confirmed by a D₂O shake experiment, which results in the disappearance of the -OH peak.[1][2][3]
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Key Chemical Shifts (δ, ppm) |
| This compound | ~150 (C-OH), ~132 (C-CH₃), ~126, ~125, ~124, ~122, ~120, ~110 (Ar-C), ~20 (-CH₃) |
| 1-Methyl-2-naphthol | ~152 (C-OH), ~115 (C-CH₃), ~130, ~128, ~127, ~126, ~124, ~123, ~121, ~118 (Ar-C), ~16 (-CH₃) |
| 2-Methyl-1-naphthol | ~148 (C-OH), ~129 (C-CH₃), ~133, ~128, ~127, ~125, ~124, ~120 (Ar-C), ~16 (-CH₃) |
Note: These are approximate chemical shifts. The carbon attached to the hydroxyl group (C-OH) and the methyl group (C-CH₃) are particularly diagnostic.
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch | C-O Stretch | Aromatic C-H Stretch | Aromatic C=C Stretch |
| This compound | ~3200-3600 (broad) | ~1200-1250 | ~3000-3100 | ~1500-1600 |
| 1-Methyl-2-naphthol | ~3200-3600 (broad) | ~1200-1250 | ~3000-3100 | ~1500-1600 |
| 2-Methyl-1-naphthol | ~3200-3600 (broad) | ~1200-1250 | ~3000-3100 | ~1500-1600 |
The IR spectra of these isomers are very similar, characterized by a broad O-H stretching band due to hydrogen bonding and absorptions typical for aromatic compounds.[4][5][6] Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist but are less reliable for definitive identification than NMR.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 158 | 157, 129, 115[7] |
| 1-Methyl-2-naphthol | 158 | 157, 129, 115 |
| 2-Methyl-1-naphthol | 158 | 157, 129, 128[8] |
All three isomers have the same molecular weight and thus the same molecular ion peak at m/z 158.[7][8][9] The primary fragmentation pathway involves the loss of a hydrogen atom to form a stable ion at m/z 157, followed by the loss of carbon monoxide (CO) to yield an ion at m/z 129. While fragmentation patterns are largely similar, minor differences in the relative intensities of fragment ions may be observed.
Workflow for Isomer Differentiation
The logical flow for distinguishing between these isomers using the discussed spectroscopic techniques is outlined below.
Caption: Workflow for the spectroscopic identification of methylnaphthol isomers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the naphthol sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).[10]
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans. For identifying the hydroxyl proton, a D₂O exchange experiment can be performed: add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The -OH signal will disappear or significantly diminish.[3]
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Proton-decoupled mode is standard to produce a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) or by direct infusion.
-
GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol). Inject a small volume (e.g., 1 µL) into the GC, which separates the compound before it enters the mass spectrometer.[11] The GC column is typically a non-polar or semi-polar capillary column.
-
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and a distinct fragmentation pattern.
-
Data Acquisition: The mass analyzer (e.g., a quadrupole or ion trap) scans a range of mass-to-charge ratios (m/z), typically from 40 to 400 amu, to detect the molecular ion and its fragments.
Conclusion
While IR and MS are excellent for confirming the molecular formula and the presence of the phenol functional group in methylnaphthol isomers, they offer limited utility in differentiating them. The most powerful techniques for unambiguous identification are ¹H and ¹³C NMR spectroscopy. The distinct chemical shifts of the methyl and hydroxyl-bearing carbons in ¹³C NMR, along with the unique splitting patterns and chemical shifts of the aromatic protons in ¹H NMR, provide definitive evidence for the specific substitution pattern on the naphthalene ring, allowing for a clear distinction between this compound and its various isomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 7. This compound | C11H10O | CID 82483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methyl-1-naphthol | C11H10O | CID 24055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Methyl-2-naphthol | C11H10O | CID 95939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Comparative Biological Activity of 4-Methyl-1-naphthol Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of chemical analogues is paramount. This guide provides a comparative analysis of 4-Methyl-1-naphthol derivatives, focusing on their anticancer, antimicrobial, and antioxidant properties. The information is presented to facilitate objective comparison and is supported by experimental data and methodologies drawn from scientific literature.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of 1-naphthol have demonstrated significant potential as anticancer agents, often through the modulation of critical signaling pathways. Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the naphthol ring system profoundly influence their cytotoxic and mechanistic profiles.
Recent studies on naphthoquinone-naphthol derivatives, which share a core structural similarity with this compound, have identified the EGFR/PI3K/Akt signaling pathway as a key target. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. For instance, certain derivatives have shown potent activity against human colorectal carcinoma (HCT116) and non-small cell lung cancer (PC9) cell lines.
Another important mechanism of action for some naphthol derivatives is the inhibition of CREB-mediated gene transcription. The cyclic-AMP response element binding protein (CREB) is a transcription factor that is often dysregulated in cancer. Small molecule inhibitors targeting the interaction between CREB and its co-activator, CREB-binding protein (CBP), have shown promise in preclinical studies.
Comparative Anticancer Activity of Naphthol Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthoquinone-naphthol derivative 13 | HCT116 (Colon) | 1.18 | [1] |
| PC9 (Lung) | 0.57 | [1] | |
| A549 (Lung) | 2.25 | [1] | |
| Naphthol AS-E (1a) | A549 (Lung) | Low µM | [2] |
| MCF-7 (Breast) | Low µM | [2] | |
| MDA-MB-231 (Breast) | Low µM | [2] | |
| MDA-MB-468 (Breast) | Low µM | [2] |
Caption: Table summarizing the half-maximal inhibitory concentration (IC50) values of selected naphthol derivatives against various cancer cell lines.
Experimental Protocols:
Cell Viability Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the this compound derivatives or a vehicle control.
-
After a predetermined incubation period (e.g., 48 or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductase will convert the MTT to formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Signaling Pathway Diagram:
Caption: EGFR/PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
Naphthalene and its derivatives have long been recognized for their antimicrobial properties. The lipophilic nature of the naphthalene core is thought to facilitate the disruption of microbial cell membranes, leading to cell death. The introduction of various functional groups can modulate the potency and spectrum of this activity.
Studies on a range of naphthalene derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Comparative Antimicrobial Activity of Naphthol Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [3] |
| Staphylococcus aureus MDR | 100 | [3] | |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | 400 | [3] |
| Penicillium funiculosum | 400 | [3] |
Caption: Table summarizing the Minimum Inhibitory Concentration (MIC) values of selected naphthol derivatives against various microorganisms.
Experimental Protocols:
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:
-
A two-fold serial dilution of the this compound derivatives is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow Diagram:
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Antioxidant Activity: Scavenging Free Radicals
Phenolic compounds, including naphthols, are well-known for their antioxidant properties. This activity is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby preventing oxidative damage to cells and biomolecules.
The antioxidant capacity of 1-naphthol derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficiency of these compounds as antioxidants is influenced by the electronic properties of the substituents on the naphthalene ring.
A study on 1-naphthol and its sulfated conjugate (1-NapS) demonstrated that while sulfation generally leads to a decrease in antioxidant activity, the position of the functional group is critical.[4] For instance, 1-NapS showed a 5.60 to 7.35-fold lower antioxidative activity than 1-naphthol in DPPH, ABTS, and CPZ radical scavenging assays.[4]
Comparative Antioxidant Activity of 1-Naphthol Derivatives
| Compound | Assay | EC50 | Reference |
| 1-Naphthol | DPPH Radical Scavenging | Lower than 1-NapS | [4] |
| 1-Naphthol Sulfate (1-NapS) | DPPH Radical Scavenging | 5.60-7.35 times higher than 1-Naphthol | [4] |
| 1-Naphthol | ABTS Radical Scavenging | Lower than 1-NapS | [4] |
| 1-Naphthol Sulfate (1-NapS) | ABTS Radical Scavenging | 5.60-7.35 times higher than 1-Naphthol | [4] |
Caption: Table comparing the half-maximal effective concentration (EC50) of 1-naphthol and its sulfate conjugate in radical scavenging assays.
Experimental Protocols:
DPPH Radical Scavenging Assay:
-
A solution of the stable free radical DPPH in a suitable solvent (e.g., methanol) is prepared, which has a deep violet color.
-
Various concentrations of the this compound derivatives are added to the DPPH solution.
-
The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Antioxidant compounds will donate a hydrogen atom to the DPPH radical, causing it to be reduced to DPPH-H, which is colorless or pale yellow.
-
The decrease in absorbance at a characteristic wavelength (e.g., 517 nm) is measured using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and from this, the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Logical Relationship Diagram:
Caption: Mechanism of free radical scavenging by a this compound derivative.
References
- 1. This compound | C11H10O | CID 82483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates [jstage.jst.go.jp]
Navigating the Catalytic Maze: A Comparative Guide to 4-Methyl-1-naphthol Synthesis
For researchers, scientists, and professionals in drug development, the selective synthesis of substituted naphthols is a critical step in the creation of novel therapeutics and functional materials. Among these, 4-Methyl-1-naphthol stands as a key intermediate, yet its synthesis is fraught with challenges of regioselectivity. This guide provides an objective comparison of the catalytic performance for the synthesis of this compound, drawing upon available experimental data to illuminate the path toward efficient and selective production.
The primary route to this compound is through the Friedel-Crafts alkylation of 1-naphthol. However, this reaction is a double-edged sword, often yielding a mixture of C2 (ortho) and C4 (para) substituted products. Achieving high selectivity for the desired 4-methyl isomer is the central challenge, with the choice of catalyst and reaction conditions playing a pivotal role. While acidic conditions are generally known to favor the formation of the para-product, the direct methylation of 1-naphthol often leads to the preferential formation of 2-Methyl-1-naphthol.
Performance of Catalysts in the Alkylation of 1-Naphthol
Direct comparative studies focusing solely on the methylation of 1-naphthol to yield this compound are scarce in publicly available literature. However, insights into achieving C4-alkylation can be gleaned from studies using other alkylating agents. The following table summarizes the performance of different catalytic systems in the C4-alkylation of 1-naphthol. It is important to note that these examples do not represent direct methylation but provide valuable data on achieving substitution at the desired C4 position.
| Catalyst System | Alkylating Agent | Solvent | Reaction Time | Temperature (°C) | Yield of 4-Alkyl-1-naphthol (%) | Selectivity (C4 vs. C2) | Reference |
| K₃PO₄ | 2-(Tosylmethyl)anilines | Acetonitrile | 72 h | Room Temperature | 45-63 | Para-selective | [1] |
| H₃PO₄ / CH₃COOH | Adamantan-1-ol | - | Not Specified | Not Specified | 29 | 1:1 (C4:C2) | [2] |
Note: The data presented highlights the challenge of achieving high selectivity for the C4-isomer. While the use of acetonitrile as a solvent shows promise for para-selectivity in Friedel-Crafts alkylation, the yields are moderate.[1] The use of a bulky alkylating agent like adamantan-1-ol results in a non-selective mixture of C2 and C4 products.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and further development. Below are the experimental protocols for the C4-alkylation reactions cited in the table.
Solvent-Controlled Para-Selective Friedel-Crafts Alkylation[1]
In a 7 mL glass vial, 2-(tosylmethyl)anilines (0.1 mmol) and 1-naphthol (0.14 mmol) were dissolved in 2.0 mL of anhydrous acetonitrile (CH₃CN). To this solution, potassium phosphate (K₃PO₄, 0.20 mmol) was added. The reaction mixture was then stirred at room temperature for 72 hours. Upon completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the product was purified by column chromatography to obtain the pure para-alkylated 1-naphthol.
Adamantylation of 1-Naphthol[2]
In a mixture of phosphoric acid and glacial acetic acid, 1-naphthol was reacted with adamantan-1-ol. The reaction yielded a mixture of 2-(1-adamantyl)-1-naphthol and 4-(1-adamantyl)-1-naphthol. The products were isolated and purified using column chromatography. The yield for 4-(1-adamantyl)-1-naphthol was reported to be 29%, with a 1:1 ratio of the C2 and C4 isomers.
Visualizing the Synthetic Challenge: Regioselectivity in 1-Naphthol Alkylation
The regioselectivity of the Friedel-Crafts alkylation of 1-naphthol is a critical factor influencing the final product distribution. The following diagram illustrates the competing reaction pathways leading to the formation of 2-methyl-1-naphthol and this compound.
The Path Forward
The synthesis of this compound with high selectivity remains a significant challenge for synthetic chemists. The available data suggests that while para-alkylation of 1-naphthol is achievable, the direct methylation with high yields and selectivity is not yet well-established in the literature. Most reported methylation procedures for 1-naphthol favor the formation of the 2-methyl isomer.
Future research in this area should focus on the development of novel catalytic systems that can overcome the inherent reactivity of the C2 position of 1-naphthol. The exploration of shape-selective catalysts, such as zeolites with specific pore architectures, could offer a promising avenue for enhancing the selectivity towards the desired this compound. Furthermore, a systematic investigation of the interplay between catalyst acidity, solvent effects, and the nature of the methylating agent is crucial to unlock a more efficient and selective synthesis of this important chemical intermediate.
References
A Head-to-Head Battle: Unveiling the Optimal Method for Quantifying 4-Methyl-1-naphthol - HPLC vs. GC
For researchers, scientists, and drug development professionals, the precise quantification of chemical compounds is paramount. This guide provides a comprehensive, data-driven comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of 4-Methyl-1-naphthol. We delve into detailed experimental protocols and performance data to empower you in selecting the most suitable method for your specific analytical needs.
This compound, a key chemical intermediate and potential biomarker, demands accurate and reliable quantification. The choice between HPLC and GC for its analysis is not merely a matter of preference but is dictated by the physicochemical properties of the analyte and the desired performance characteristics of the method. This guide will illuminate the strengths and weaknesses of each technique in the context of this compound analysis.
At a Glance: Performance Comparison
To facilitate a rapid and clear comparison, the following table summarizes the key quantitative performance metrics for the HPLC and GC analysis of this compound. It is important to note that while the HPLC data is based on methods for closely related phenolic compounds, the GC data is extrapolated from robust methods for naphthol isomers, which are expected to have very similar behavior to this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Derivatization | Not typically required. | Required (e.g., silylation or acetylation) to improve volatility and thermal stability. |
| Linearity (R²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | ~1-10 µg/L | ~0.3 µg/L |
| Limit of Quantification (LOQ) | ~5-30 µg/L | ~1.0 µg/L |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (% Recovery) | 95-105% | 90-100% |
| Analysis Time | 10-20 minutes | 15-25 minutes (including derivatization) |
| Primary Advantages | Simplicity (no derivatization), suitable for a wide range of compounds. | High sensitivity and selectivity (especially with MS detection). |
| Primary Disadvantages | Lower sensitivity compared to GC-MS for this analyte. | Requires a derivatization step, which adds complexity. |
In-Depth Experimental Protocols
Reproducibility and accuracy are the bedrocks of quantitative analysis. Below, we provide detailed experimental methodologies for both HPLC and GC-MS, which can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on a reversed-phase separation with UV detection, a common and robust approach for phenolic compounds.[1]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Initial: 40% Acetonitrile
-
Gradient: Increase to 70% Acetonitrile over 10 minutes.
-
Hold: 70% Acetonitrile for 2 minutes.
-
Re-equilibration: Return to 40% Acetononitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the initial mobile phase composition.
-
Generate a series of calibration standards by diluting the stock solution.
-
Dilute or dissolve samples in the initial mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Given the phenolic nature of this compound, derivatization is necessary to increase its volatility and prevent peak tailing. This protocol is adapted from established methods for the analysis of naphthols.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or toluene).
-
Create calibration standards by serial dilution.
-
To an aliquot of the standard or sample, add an excess of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
After cooling, the sample is ready for injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.
Visualizing the Workflow and Comparison
To further clarify the processes and the basis for method selection, the following diagrams illustrate the experimental workflows and the logical relationship between the analytical techniques.
Conclusion and Recommendation
Both HPLC and GC-MS are viable techniques for the quantitative analysis of this compound. The choice of method ultimately depends on the specific requirements of the analysis.
GC-MS is the recommended method for applications requiring high sensitivity , such as the determination of trace levels of this compound in complex matrices. The enhanced selectivity offered by mass spectrometric detection also provides a higher degree of confidence in analyte identification. While the requirement for derivatization adds a step to the sample preparation, the significant gains in sensitivity and selectivity often justify this additional effort.
HPLC is a suitable alternative when high sensitivity is not the primary concern , or when a simpler, more direct analytical method is preferred. For routine analysis of samples with higher concentrations of this compound, the HPLC method provides adequate performance without the need for derivatization.
By carefully considering the performance data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate analytical technique for their specific needs in the quantification of this compound.
References
Establishing a Reference Standard for 4-Methyl-1-naphthol: A Comparative Guide
For researchers, scientists, and drug development professionals, the establishment and use of well-characterized reference standards are fundamental to ensuring the accuracy, reproducibility, and validity of analytical data. This guide provides a comprehensive comparison of a proposed in-house primary reference standard for 4-Methyl-1-naphthol against commercially available grades and a structurally related certified reference material, 1-Naphthol. This guide outlines the critical analytical techniques and experimental data necessary for the qualification of a this compound reference standard.
Comparative Analysis of this compound Standards
A robust reference standard is defined by its purity, identity, and well-characterized physicochemical properties. The following tables compare a proposed in-house primary reference standard of this compound with a typical commercial-grade product and a certified reference material of the related compound, 1-Naphthol.
Table 1: Comparison of Physicochemical and Purity Data
| Parameter | Proposed In-House Primary Standard (this compound) | Typical Commercial Grade (this compound) | Certified Reference Material (1-Naphthol) |
| Purity (by qNMR) | ≥ 99.8% | Not typically provided | ≥ 99.5% (TraceCERT®)[1] |
| Purity (by HPLC) | ≥ 99.9% (area %) | 97-99% | ≥ 99.5% (area %) |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR | Conforms to structure | ¹H NMR, MS, IR |
| Water Content (Karl Fischer) | ≤ 0.1% | Not specified | Specified on Certificate of Analysis |
| Residual Solvents (GC-HS) | ≤ 0.1% | Not specified | Specified on Certificate of Analysis |
| Traceability | Traceable to NIST primary standards via qNMR | Not traceable | Traceable to primary material from an NMI (e.g., NIST)[2] |
| Certificate of Analysis | Comprehensive, with uncertainty values | Basic, with purity range | Comprehensive, with certified values and uncertainties[3] |
Table 2: Comparison of Analytical Methodologies for Characterization
| Analytical Technique | Purpose for In-House Primary Standard | Typical Application for Commercial Grade | Use for Certified Reference Material |
| Quantitative NMR (qNMR) | Primary method for purity assignment with traceability.[4][5][6] | Not typically performed. | Often used for certification of purity.[2] |
| HPLC-UV/DAD | Orthogonal method for purity confirmation and impurity profiling. | Quality control for purity assessment. | Purity verification and impurity detection. |
| GC-MS | Identification and quantification of volatile impurities and residual solvents. | Basic purity check. | Analysis of volatile impurities. |
| FT-IR Spectroscopy | Identity confirmation (fingerprint). | Identity confirmation. | Identity confirmation. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and structure. | Confirmation of molecular weight. | Confirmation of molecular weight. |
| Karl Fischer Titration | Accurate determination of water content. | Not typically performed. | Determination of water content. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and non-volatile impurities. | Not typically performed. | Assessment of thermal stability. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the reliable characterization of a reference standard.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to detect and quantify any impurities.
Instrumentation:
-
HPLC system with a UV/Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[4]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve the this compound candidate material in the mobile phase to a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm (or scan for optimal wavelength)
-
-
Analysis: Inject the standard and sample solutions. Record the chromatograms for a sufficient run time to allow for the elution of all potential impurities.
-
Calculation: Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main peak.
Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and residual solvents in the this compound reference standard.
Instrumentation:
-
Gas chromatograph with a Mass Selective Detector (MSD)
-
Capillary column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane or Methanol (GC grade)
-
Derivatizing agent (optional, for improved peak shape): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Procedure:
-
Sample Preparation:
-
Direct Injection: Dissolve approximately 10 mg of the sample in 1 mL of dichloromethane.
-
Derivatization (optional): To a vial containing ~1 mg of the sample, add 100 µL of BSTFA and heat at 70°C for 30 minutes.[7]
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 40-450 amu
-
-
Analysis: Inject the prepared sample. Identify peaks by comparing the mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method if required.
Visualizing the Workflow and Relationships
To clarify the process of establishing a reference standard and the relationship between different analytical aspects, the following diagrams are provided.
Caption: Workflow for establishing a this compound reference standard.
Caption: Logic for comprehensive purity assessment of a reference standard.
References
- 1. 1-萘酚 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 2. 萘 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Naphthol | CAS 90-15-3 | LGC Standards [lgcstandards.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Methyl-1-naphthol: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Methyl-1-naphthol is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential not only for regulatory compliance but also for the protection of personnel and the environment. This guide provides a step-by-step operational plan for the proper disposal of this compound, grounded in established safety and regulatory standards.
Immediate Safety and Hazard Assessment
Before handling this compound for disposal, it is crucial to recognize its hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[1] Proper characterization of waste is the first step in determining the correct disposal pathway and is a requirement under the Resource Conservation and Recovery Act (RCRA).[2][3]
Hazard Profile of this compound
| Hazard Classification | GHS Hazard Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |
Due to these hazards, this compound cannot be disposed of in regular trash or down the drain. It must be managed as hazardous waste and disposed of through a licensed treatment, storage, and disposal facility (TSDF).[4]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Given the chemical's irritant properties, appropriate PPE is mandatory. Before handling the waste, ensure you are wearing:
-
Eye Protection: Chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., Nitrile rubber).[5]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[4][5]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Do not mix this compound waste with incompatible materials. While specific incompatibility data for this compound is not detailed, as a general rule for laboratory chemicals, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[6]
-
Collect solid this compound waste separately from liquid waste streams.
-
If the waste is a solution, identify all components of the mixture on the waste label.[6]
Step 3: Containerization
Select a container that is compatible with this compound and in good condition.
-
The container must be robust, leak-proof, and have a securely fitting cap.[6]
-
It is often best practice to use the original container if it is in good condition and can be safely sealed.[6]
-
Ensure the container material does not react with the chemical. For solids, a high-density polyethylene (HDPE) or glass container is typically appropriate.
Step 4: Labeling
Accurate labeling is a strict regulatory requirement.
-
The container must be clearly marked with the words "Hazardous Waste ".[6]
-
The label must include the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[6]
-
List all constituents of the waste, including percentages or volumes, even for non-hazardous components like water.[6]
-
Clearly indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[6]
Step 5: Accumulation and Storage
Waste must be stored in a designated and properly managed area.
-
Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This could be a marked section of a fume hood or a secondary containment tray on a workbench.
-
The SAA must be at or near the point of generation.[6]
-
Keep the waste container closed at all times, except when adding waste.[6]
-
Weekly inspections of the SAA are required to check for leaks or container degradation.[6][7]
Step 6: Arranging for Disposal
Hazardous waste must be handled by a licensed disposal company.
-
Once the container is full, or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department.
-
The EHS office will coordinate with a licensed hazardous waste contractor for pickup, transport, and final disposal in accordance with federal and state regulations.[2]
-
A hazardous waste manifest will be used to track the waste from your laboratory to its final destination, ensuring a "cradle-to-grave" approach as mandated by RCRA.[3]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. This compound | C11H10O | CID 82483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. epa.gov [epa.gov]
- 4. biochemopharma.fr [biochemopharma.fr]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
Personal protective equipment for handling 4-Methyl-1-naphthol
Essential Safety and Handling Guide for 4-Methyl-1-naphthol
This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for laboratory personnel, including researchers, scientists, and drug development professionals, working with this compound.
Disclaimer: This guide is based on available safety information. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling this chemical and adhere to your institution's safety protocols.
Immediate Safety Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Hazard Classifications:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |
Source: PubChem[1]
GHS Hazard Statements:
| Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: PubChem[1]
Personal Protective Equipment (PPE) at a Glance
Proper PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE |
| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required.[3][4] Consider a chemical-resistant suit for larger quantities.[5][6] |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood.[2][4] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[2][4] |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for handling this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Store away from strong oxidizing agents.[2] Ensure the storage area is locked up or accessible only to authorized personnel.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or vapors.[2][4]
-
Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.
-
Clothing: Wear appropriate protective clothing to prevent skin contact.[4] Contaminated clothing should be removed and washed before reuse.[2]
Emergency Procedures
| Emergency Situation | Procedural Response |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[4] If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[3] Call a POISON CENTER or doctor immediately.[4] If the person is conscious, drink plenty of water; milk may be given afterward.[2][3] |
| Spill | Ensure adequate ventilation.[2] Evacuate personnel to a safe area.[4] Wear appropriate PPE. Sweep up the material and shovel it into a suitable container for disposal.[2] Avoid creating dust. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4] |
Disposal Plan
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Do not dispose of down the drain.
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling this compound.
Caption: Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
